3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3,6-dipyridin-4-yl-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c1-5-13-6-2-9(1)11-15-17-12(18-16-11)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMIIJCRWDMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407211 | |
| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57654-36-1 | |
| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine from 4-Cyanopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine, a key building block in medicinal chemistry and materials science, starting from 4-cyanopyridine. This document details the underlying chemical transformations, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Symmetrically substituted 1,2,4,5-tetrazines, particularly those bearing pyridyl moieties, are of significant interest due to their applications in bioorthogonal chemistry, coordination chemistry, and the development of novel therapeutic agents. The synthesis of this compound from 4-cyanopyridine is a two-step process. The first step involves the formation of a 1,4-dihydro-1,2,4,5-tetrazine intermediate through the reaction of 4-cyanopyridine with hydrazine. The second, crucial step is the oxidation of this dihydro-intermediate to the stable, aromatic this compound.
Reaction Pathway and Mechanism
The overall synthesis proceeds as follows:
A Technical Guide to the Physicochemical Properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is a highly valuable compound in the fields of bioorthogonal chemistry, materials science, and drug development. Its unique electronic properties, characterized by an electron-deficient tetrazine core, make it an exceptional diene in inverse electron demand Diels-Alder (IEDDA) reactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its key applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.24 g/mol | [1] |
| Appearance | Yellow to Amber to Dark red powder to crystal | [1] |
| Melting Point | 257 °C | [1] |
| Boiling Point (Predicted) | 528.1 ± 60.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -0.88 ± 0.10 | [1] |
| Solubility | Slightly soluble in water. | [2] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the formation of a dihydrotetrazine intermediate, followed by oxidation.
Step 1: Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine [3]
-
A mixture of 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 mL), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 mL) is prepared in a 15-mL Teflon-lined autoclave.
-
The autoclave is heated to 120°C for 3 days.
-
The mixture is then slowly cooled to room temperature at a rate of 5°C/h.
-
The resulting mixture is washed with 95% ethanol.
-
Red block crystals of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine are collected and dried in air.
Step 2: Oxidation to this compound [2]
-
The synthesized 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine is dissolved in a suitable solvent such as acetic acid.[4]
-
A solution of sodium nitrite in water is added to the reaction mixture at 0°C.[4]
-
2% aqueous HCl is then added dropwise until the solution reaches a pH of approximately 3.
-
The reaction is monitored for the characteristic color change to red and the cessation of bubbling, which indicates the complete oxidation to the tetrazine.
-
The product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.
References
- 1. Synthesis of pyrido-annelated [1,2,4,5]tetrazines, [1,2,4]triazepine, and [1,2,4,5]tetrazepines for anticancer, DFT, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (CAS: 57654-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine, a key heterocyclic compound with significant potential in materials science and as a scaffold in medicinal chemistry. This document details its physicochemical properties, synthesis, and spectroscopic characterization. Particular emphasis is placed on its role as a versatile building block in the construction of metal-organic frameworks (MOFs) and its potential applications in bioorthogonal chemistry, a field with growing importance in drug development and biological research.
Introduction
This compound, also known as 3,6-bis(4-pyridyl)-1,2,4,5-tetrazine, is a nitrogen-rich heterocyclic compound. Its rigid, planar structure and the presence of coordinating pyridyl nitrogen atoms make it an excellent ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the electron-deficient 1,2,4,5-tetrazine ring is highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. This reactivity allows for selective chemical transformations in complex biological environments, opening avenues for its use in drug delivery, in vivo imaging, and diagnostics.
Physicochemical Properties
This compound is typically a yellow to dark red crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57654-36-1 | [1] |
| Molecular Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.23 g/mol | [1] |
| Melting Point | 257 °C | [2] |
| Appearance | Yellow to Amber to Dark red powder/crystal | [3] |
| Solubility | Slightly soluble in water | [4] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 2 | [2] |
| LogP | 1.39060 | [2] |
| Exact Mass | 236.08104428 Da | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of the dihydrotetrazine precursor followed by an oxidation step.
Synthesis of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine
The dihydro precursor can be synthesized from 4-cyanopyridine and hydrazine hydrate.
Experimental Protocol: A mixture of 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 ml), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 ml) is heated in a 15-mL Teflon-lined autoclave at 120°C for 3 days. The autoclave is then allowed to cool slowly (5°C/h) to room temperature. The resulting mixture is washed with 95% ethanol, and red block crystals of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine are collected and dried in air.[5]
Oxidation to this compound
Generalized Experimental Protocol (based on similar compounds):
-
Dissolve the synthesized 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| FTIR (KBr-Pellet) | Data available on PubChem, typical absorptions for pyridyl and tetrazine rings expected. | [1] |
| GC-MS | Mass spectrum available on PubChem. | [1] |
Note: Due to the high degree of symmetry in the molecule, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the α and β protons of the pyridine rings. The ¹³C NMR spectrum would similarly show a limited number of signals corresponding to the unique carbon atoms.
Crystallographic Data
The crystal structure of the dihydro precursor, 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, has been determined.[5] The molecule adopts a V-shape due to the boat conformation of the dihydrotetrazine ring.[5] In the crystalline state, molecules are linked by N-H···N and C-H···N hydrogen bonds, forming a two-dimensional polymeric structure.[5]
Table 3: Crystallographic Data for 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₆ | [7] |
| Molecular Weight | 238.26 | [7] |
| Crystal System | Orthorhombic | [7] |
| Space Group | Cmc2₁ | [7] |
| a (Å) | 11.2862 (18) | [7] |
| b (Å) | 14.481 (2) | [7] |
| c (Å) | 6.8864 (12) | [7] |
| V (ų) | 1125.4 (3) | [7] |
| Z | 4 | [7] |
| Dihedral Angle between Pyridine Rings (°) | 31.57 (3) | [7] |
Note: The crystallographic data for the final product, this compound, is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 204849. Access to this database is required to obtain the detailed structural parameters.
Applications in Research and Development
The unique chemical properties of this compound make it a valuable compound in several areas of research, particularly in materials science and with emerging potential in drug development through bioorthogonal chemistry.
Metal-Organic Frameworks (MOFs)
This compound serves as a versatile organic linker in the synthesis of MOFs.[8] The pyridyl nitrogen atoms readily coordinate to metal ions, while the rigid tetrazine core acts as a strut, leading to the formation of porous, crystalline materials. These MOFs have potential applications in gas storage, catalysis, and sensing.
Bioorthogonal Chemistry and Drug Development
The tetrazine core of the molecule is highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes, such as trans-cyclooctenes (TCO).[6] This "click" reaction is exceptionally fast and proceeds under mild, physiological conditions, making it a powerful tool for bioorthogonal chemistry.[2]
Potential applications in drug development include:
-
Pre-targeted Therapy: A non-toxic, tetrazine-modified antibody can be administered to target a specific tissue or cell type (e.g., a tumor). Subsequently, a drug conjugated to a strained alkene can be administered, which will react specifically with the tetrazine-modified antibody at the target site, thereby minimizing off-target toxicity.
-
In Vivo Imaging: Fluorophores or imaging agents can be conjugated to the tetrazine and used to label biomolecules in living organisms for diagnostic purposes.
-
Drug Release Mechanisms: The IEDDA reaction can be designed to trigger the release of a therapeutic agent from a carrier molecule.
Bioorthogonal Ligation Workflow
Caption: A conceptual workflow for pre-targeted drug delivery using the IEDDA reaction.
Conclusion
This compound is a compound of significant interest due to its dual functionality as a robust building block for materials and a reactive partner in bioorthogonal chemistry. While its application in drug development is still in the exploratory phase, its potential for use in targeted therapies and advanced diagnostics is substantial. Further research into its biological stability, reactivity in complex media, and the development of scalable synthesis protocols will be crucial for realizing its full potential in the pharmaceutical and biotechnology sectors.
References
- 1. This compound | C12H8N6 | CID 4980025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Solubility of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, a key building block in supramolecular chemistry, metal-organic frameworks (MOFs), and bioorthogonal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in various organic solvents. Additionally, it presents known qualitative solubility information and outlines a typical experimental workflow where this compound is utilized, particularly in the context of "click chemistry."
Introduction
This compound, also known as 3,6-bis(4-pyridyl)-s-tetrazine, is a nitrogen-rich heterocyclic compound. Its rigid structure and the presence of coordinating pyridyl groups make it a valuable component in the synthesis of functional materials and chemical biology probes. Understanding its solubility is critical for reaction setup, purification, and formulation in various applications, including drug delivery systems and diagnostic tools.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, based on its use in synthesis and purification procedures, qualitative solubility can be inferred. The following table summarizes this information and provides a template for recording experimentally determined quantitative values.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |
| Dimethylformamide (DMF) | Soluble[1] | User-determined value |
| Dimethyl sulfoxide (DMSO) | Likely soluble | User-determined value |
| Dichloromethane (DCM) | Sparingly soluble | User-determined value |
| Chloroform | Sparingly soluble | User-determined value |
| Ethyl Acetate | Sparingly soluble[1] | User-determined value |
| Acetonitrile | Sparingly soluble | User-determined value |
| Methanol | Sparingly soluble | User-determined value |
| Ethanol | Sparingly soluble[1] | User-determined value |
| Hexane | Insoluble | User-determined value |
| Water | Slightly soluble[1][2] | User-determined value |
Experimental Protocols for Solubility Determination
To empower researchers to generate precise solubility data, two common and reliable methods are detailed below: the Shake-Flask Method for gravimetric determination and a UV-Vis Spectrophotometry method for a more sensitive quantification.
Gravimetric Solubility Determination (Shake-Flask Method)
This method directly measures the mass of the solute that can dissolve in a specific volume of solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Pre-weighed collection vials
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial.
-
Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.
-
Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot taken.
Solubility Determination by UV-Vis Spectrophotometry
This method is highly sensitive and requires a smaller amount of material. It relies on the Beer-Lambert law.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Equipment from the Shake-Flask method for preparing the saturated solution.
Procedure:
Part A: Preparation of a Standard Curve
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the tetrazine. The λmax for many tetrazines is in the visible range, often around 520-540 nm.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
Part B: Analysis of the Saturated Solution
-
Prepare a saturated solution of this compound in the desired solvent as described in the Shake-Flask Method (steps 1-7).
-
Carefully dilute a known volume of the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation from the standard curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental Workflows
The following diagrams illustrate a typical workflow for solubility determination and a common application of this compound in bioorthogonal chemistry.
Caption: Gravimetric solubility determination workflow.
Caption: Bioorthogonal ligation workflow.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, this guide provides the necessary experimental framework for researchers to determine these crucial parameters. The provided protocols for both gravimetric and spectrophotometric methods offer robust approaches for generating reliable solubility data in various organic solvents. Understanding the solubility of this versatile compound is a prerequisite for its successful application in the growing fields of chemical biology and materials science.
References
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the core physicochemical properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, a heterocyclic organic compound of interest in various fields of chemical research.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₂H₈N₆[1][2] |
| Molecular Weight | 236.23 g/mol [2] |
| Exact Mass | 236.08104428 Da[2] |
| CAS Number | 57654-36-1[1][2] |
Physicochemical Properties
A selection of predicted and experimental physicochemical properties are provided for reference.
| Property | Value |
| Melting Point | 257 °C[1] |
| Boiling Point | 528.1°C at 760 mmHg (Predicted)[1] |
| Density | 1.317 g/cm³ (Predicted)[1] |
| Appearance | Yellow to Amber to Dark red powder/crystal |
Structural and Relational Overview
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.
Caption: Relationship between the chemical name, molecular formula, and molecular weight.
Experimental Protocols and Further Research
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are typically found in specialized chemical literature and patents. Researchers are advised to consult scientific databases for specific synthetic methodologies. Due to its nature as a synthetic organic molecule, it is not associated with biological signaling pathways in the manner of a drug or endogenous ligand. Its utility is primarily in coordination chemistry, materials science, and as a building block in organic synthesis[3].
References
An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction with Tetrazines
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction, particularly the ligation between 1,2,4,5-tetrazines and strained dienophiles, has emerged as a cornerstone of bioorthogonal chemistry. Its exceptional reaction kinetics, high specificity, and ability to proceed in complex biological media without the need for a catalyst have made it an indispensable tool in drug development, molecular imaging, and various fields of chemical biology.[1] This guide provides a comprehensive overview of the core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications of this powerful reaction.
Core Principles of the Tetrazine-iEDDA Ligation
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[2] This is the reverse of the electronic demand in a typical Diels-Alder reaction. The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2]
The reaction with tetrazines proceeds through a two-step mechanism:
-
[4+2] Cycloaddition: The tetrazine and the dienophile, typically a strained alkene like a trans-cyclooctene (TCO), undergo a concerted cycloaddition to form an unstable bicyclic intermediate.[3]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂) to form a stable dihydropyridazine product.[1][4] The release of N₂ is a strong thermodynamic driving force for the reaction.
Data Presentation: Reaction Kinetics
The reaction rate of the iEDDA ligation is highly tunable and depends on the substituents on both the tetrazine and the dienophile, as well as the solvent. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.[2][5] The strain of the dienophile is also a major factor, with more strained systems reacting faster.[5][6]
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | MeOH/H₂O (9:1) | 25 | 2000 | [7] |
| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | MeOH | 25 | 1.9 | [2][3] |
| 3-phenyl-1,2,4,5-tetrazine | TCO | PBS | 37 | 30,000 | [8] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | PBS | 37 | 2,000 | [8] |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | PBS | 37 | 200 | [8] |
| 3,6-di-(2-pyridyl)-s-tetrazine | bicyclononyne (BCN) | Not Specified | Not Specified | 1.3 | [9] |
| Pyridyl-tetrazine | Arylethynyltrifluoroborate | Aqueous | Not Specified | 21 | [10] |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | MeOH | 25 | 0.10 | [11] |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | styrene | MeOH | 25 | 0.003 | [11] |
Table 2: Solvent Effects on Diels-Alder Reactions
While not specific to tetrazine iEDDA reactions, the general trends for Diels-Alder reactions provide valuable context. Polar, protic solvents can accelerate the reaction through stabilization of the transition state.
| Solvent | Relative Rate (Cyclopentadiene + Butenone) |
| 2,2,4-trimethylpentane | 1 |
| Water | 700 |
Data adapted from general Diels-Alder literature to illustrate the magnitude of solvent effects.[12]
Experimental Protocols
Detailed methodologies are crucial for the successful application of tetrazine-iEDDA chemistry. Below are representative protocols for key experiments.
Protocol 1: Two-Step Protein Labeling via Amine Coupling and Tetrazine-TCO Ligation
This protocol describes the modification of a protein with a TCO-NHS ester, followed by conjugation with a tetrazine-containing molecule.[13]
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-functionalized molecule (e.g., Tetrazine-PEG4-Fluorophore)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) system or spin desalting columns
Methodology:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Modification of Protein with TCO-NHS Ester:
-
Immediately before use, prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Add a 5-20 molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of TCO-Modified Protein:
-
Remove excess, unreacted TCO-NHS ester using an SEC system or a spin desalting column equilibrated with PBS.
-
Determine the concentration of the purified TCO-modified protein using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation of TCO-Modified Protein with Tetrazine:
-
Prepare a 1-10 mM stock solution of the tetrazine-functionalized molecule in DMSO.
-
Add a 1.5-5 molar excess of the tetrazine solution to the purified TCO-modified protein.
-
Incubate for 30-120 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color.
-
-
Final Purification and Characterization:
-
Purify the final protein-tetrazine conjugate using SEC or a spin desalting column.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).
-
Protocol 2: Synthesis of a Functionalized Tetrazine
This protocol outlines a general procedure for the synthesis of tetrazine derivatives.[14][15]
Materials:
-
Appropriate nitrile precursors (e.g., 4-cyanobenzoic acid, 2-cyanopyridine)
-
Formamidine acetate or other amidine salts
-
Anhydrous hydrazine
-
Sodium nitrite
-
Aqueous HCl
Methodology:
-
Reaction Setup:
-
In a well-ventilated fume hood, mix the nitrile precursor(s) and amidine salt under a nitrogen atmosphere.
-
Slowly add anhydrous hydrazine to the solid mixture with stirring. Ammonia gas will be evolved.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with heating for 30 minutes to 2 hours.
-
-
Oxidation:
-
Add a solution of sodium nitrite in water to the reaction mixture.
-
Carefully add 2% aqueous HCl dropwise until the solution reaches approximately pH 3. The characteristic pink/red color of the tetrazine should appear.
-
-
Purification:
-
The crude tetrazine can be purified by extraction into an organic solvent followed by column chromatography or by precipitation and recrystallization.
-
Applications in Drug Development and Research
The versatility of the tetrazine-iEDDA reaction has led to its widespread adoption in various applications.
Pretargeted Therapy and Imaging
In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, a small, rapidly clearing tetrazine-linked imaging agent (e.g., a PET tracer) or therapeutic payload is injected. This "in vivo click" reaction at the tumor site leads to a high signal-to-background ratio for imaging or localized delivery of a therapeutic agent, minimizing off-target effects.[16][17][18][19]
Click-to-Release Systems
"Click-to-release" strategies utilize the iEDDA reaction to trigger the release of a payload, such as a cytotoxic drug, from a caged prodrug at a specific site.[5][20][21][22] This allows for spatiotemporal control over drug activation, enhancing therapeutic efficacy and reducing systemic toxicity.
HER2 Signaling Pathway Targeting
The human epidermal growth factor receptor 2 (HER2) is a key target in breast cancer therapy. Antibodies targeting HER2, such as trastuzumab, can be modified with dienophiles and used in pretargeting strategies with tetrazine-linked payloads for imaging or therapy of HER2-positive tumors.[2][12][23][24][25]
Conclusion
The inverse electron demand Diels-Alder reaction with tetrazines has proven to be a robust and versatile tool for bioconjugation. Its rapid kinetics, high specificity, and biocompatibility have enabled significant advancements in drug development, diagnostics, and fundamental biological research. The continued development of novel tetrazine and dienophile derivatives with fine-tuned properties will undoubtedly expand the already broad utility of this remarkable bioorthogonal reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Role of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptionally rapid kinetics and high specificity. This technical guide focuses on the pivotal role of a specific tetrazine derivative, 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, in this chemical space. We will delve into its synthesis, reactivity, and applications, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for their scientific endeavors.
Introduction to this compound in Bioorthogonal Chemistry
The field of bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes. The IEDDA reaction, often referred to as "tetrazine ligation," has become a cornerstone of this field due to its unparalleled speed and selectivity. The key players in this reaction are an electron-deficient diene, the tetrazine, and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.
The reactivity of the tetrazine core is highly tunable through modification of its substituents at the 3 and 6 positions. Electron-withdrawing groups (EWGs) enhance the reactivity of the tetrazine, leading to faster reaction rates, while electron-donating groups (EDGs) have the opposite effect.[1] this compound, featuring two pyridyl groups, is an electron-deficient tetrazine that exhibits rapid reaction kinetics, making it a valuable tool for a wide range of bioorthogonal applications. The nitrogen atoms in the pyridyl rings act as electron-withdrawing moieties, accelerating the IEDDA reaction. This guide will explore the synthesis, quantitative reactivity, and key applications of this important molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a dihydrotetrazine intermediate followed by an oxidation step.
Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine
The dihydrotetrazine precursor is synthesized from 4-cyanopyridine and hydrazine.
-
Reaction Scheme: 2 (4-cyanopyridine) + 2 N₂H₄ → 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine + 2 NH₃
Oxidation to this compound
The dihydrotetrazine intermediate is then oxidized to the final tetrazine product. This is a crucial step to generate the reactive diene for bioorthogonal reactions.
-
Reaction Scheme: 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine + [O] → this compound + H₂O
Quantitative Data: Reactivity and Stability
The performance of a tetrazine in bioorthogonal applications is a balance between its reactivity and stability. While highly reactive tetrazines are desirable for rapid labeling, they can be less stable in aqueous environments. The pyridyl substituents in this compound enhance its reactivity.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 3,6-Disubstituted Tetrazines with trans-Cyclooctene (TCO) Derivatives
| 3,6-Substituent | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Di-2-pyridyl | TCO | 9:1 MeOH:H₂O | 25 | 2000[1] |
| Di-phenyl | TCO | MeOH | 25 | 3.6[2] |
| Di-methyl | TCO | PBS (pH 7.4) | 37 | 210 |
| Di-(p-methoxyphenyl) | BCN | MeOH | 25 | 1.4[2] |
| Di-(p-hydroxyphenyl) | BCN | MeOH | 25 | 0.58[2] |
Note: BCN (Bicyclo[6.1.0]nonyne) is another commonly used strained dienophile.
Table 2: Stability of 3,6-Disubstituted Tetrazines in Physiological Media
| 3,6-Substituent | Medium | Incubation Time (h) | % Remaining |
| Di-2-pyridyl | Cell Growth Medium | 24 | < 1[1] |
| Di-alkyl | Fetal Bovine Serum | 10 | > 96 |
| Di-aryl | Fetal Bovine Serum | 10 | Varies |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a pre-targeted live-cell imaging workflow.
Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine
Materials:
-
4-cyanopyridine
-
Hydrazine hydrate (80%)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
95% Ethanol
-
15-mL Teflon-lined autoclave
Procedure:
-
In a 15-mL Teflon-lined autoclave, combine 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 mL), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 mL).[3]
-
Seal the autoclave and heat it to 120°C for 3 days.[3]
-
Allow the autoclave to cool slowly to room temperature (5°C/h).[3]
-
Wash the resulting mixture with 95% ethanol.
-
Collect the red block crystals by filtration and dry them in the air.
Oxidation to this compound
Materials:
-
3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ice bath
Procedure:
-
Dissolve the crude dihydrotetrazine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled dihydrotetrazine solution. The color of the reaction mixture will change, indicating the formation of the tetrazine.
-
Stir the reaction at 0°C for a specified time (e.g., 30 minutes).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound product.
Pre-targeted Live-Cell Imaging
This protocol describes the labeling of cells that have been pre-targeted with a TCO-modified antibody.
Materials:
-
Cells expressing the target antigen
-
TCO-conjugated antibody specific to the target antigen
-
This compound conjugated to a fluorescent reporter
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Antibody Incubation: a. Plate the cells in a suitable imaging dish and allow them to adhere. b. Incubate the cells with the TCO-conjugated antibody in complete cell culture medium for a predetermined time (e.g., 1-2 hours) at 37°C to allow for antibody binding to the target antigen.
-
Washing: a. Gently wash the cells three times with pre-warmed PBS to remove any unbound antibody.
-
Tetrazine Labeling: a. Add the fluorescently labeled this compound to the cells in imaging medium. b. Incubate at 37°C for a duration determined by the reaction kinetics (typically 5-30 minutes).
-
Washing (Optional but Recommended): a. Aspirate the labeling solution. b. Wash the cells 2-3 times with pre-warmed imaging medium to remove any unreacted tetrazine probe.
-
Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Key Applications and Workflows
The rapid and specific nature of the IEDDA reaction with this compound has led to its use in several advanced applications.
Pre-targeted Imaging
Pre-targeted imaging is a two-step approach that decouples the targeting of a biomolecule from the delivery of the imaging agent. This strategy is particularly advantageous in nuclear medicine, where it can reduce the radiation dose to non-target tissues.
"Click-to-Release" Drug Delivery
The "click-to-release" strategy utilizes the IEDDA reaction to trigger the release of a therapeutic agent at a specific site. In this approach, a drug is caged with a TCO moiety that is linked to a self-immolative linker. The administration of a tetrazine, such as this compound, initiates the cycloaddition, leading to a cascade of reactions that ultimately liberates the active drug.[4][5] This provides spatiotemporal control over drug activation, potentially reducing off-target toxicity.[4]
Conclusion
This compound is a powerful and versatile tool in the bioorthogonal chemistry toolbox. Its enhanced reactivity, due to the electron-withdrawing nature of the pyridyl substituents, makes it an excellent candidate for applications requiring rapid kinetics, such as live-cell imaging and in vivo applications. While a trade-off between reactivity and stability is a key consideration in the design of bioorthogonal experiments, the predictable and tunable nature of tetrazine chemistry allows researchers to select the optimal reagent for their specific needs. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in a variety of research and drug development settings. Further investigation into the precise kinetic parameters of the 4-pyridyl isomer will undoubtedly further refine its application and solidify its place as a key player in the advancement of bioorthogonal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Application Insights into 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, a key building block in bioorthogonal chemistry and materials science. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and UV-Visible) and presents detailed experimental protocols for its synthesis and characterization. Furthermore, it visualizes the pivotal role of this molecule in the inverse electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern "click chemistry."
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
Quantitative ¹H and ¹³C NMR data for this compound are not explicitly detailed in peer-reviewed literature. However, based on the analysis of its isomers and related tetrazine compounds, the following chemical shifts can be anticipated. Commercial suppliers confirm the structure by NMR, aligning with these expectations.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~8.8 - 9.0 | Doublet | Protons ortho to the pyridyl nitrogen |
| ~7.8 - 8.0 | Doublet | Protons meta to the pyridyl nitrogen | |
| ¹³C | ~165 | Singlet | Tetrazine ring carbons |
| ~150 | Singlet | Pyridyl carbon attached to the tetrazine ring | |
| ~150 | Singlet | Pyridyl carbons ortho to the nitrogen | |
| ~122 | Singlet | Pyridyl carbons meta to the nitrogen |
Note: Predicted values are based on spectral data of 2-pyridyl and 3-pyridyl isomers and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by vibrations of the tetrazine and pyridine rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600 | Medium-Strong | C=N stretching (pyridyl ring) |
| ~1540 | Medium | C=C stretching (pyridyl ring) |
| ~1400 | Strong | Tetrazine ring stretching |
| ~1000 | Medium | Pyridine ring breathing |
| ~820 | Strong | C-H out-of-plane bending (para-substituted pyridine) |
Note: Data is based on typical values for pyridyl-substituted tetrazines and information from public databases.[1]
Table 3: UV-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound in a suitable solvent like methanol or acetonitrile is expected to show characteristic absorption bands.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~280 | High | π → π* (pyridyl rings) |
| ~520 | Low | n → π* (tetrazine ring) |
Note: The n → π transition of the tetrazine ring is responsible for the characteristic color of this class of compounds.*
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar dipyridyl tetrazines.
Materials:
-
4-cyanopyridine
-
Hydrazine hydrate (80%)
-
Cobalt(II) chloride hexahydrate (optional, as a catalyst)
-
Ethanol (95%)
-
Sodium nitrite
-
Acetic acid
Procedure:
-
A mixture of 4-cyanopyridine, hydrazine hydrate, and a catalytic amount of CoCl₂·6H₂O in ethanol is heated in a sealed vessel (e.g., a Teflon-lined autoclave) at approximately 120°C for 72 hours.[2]
-
After cooling to room temperature, the resulting precipitate, 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, is collected by filtration and washed with ethanol.[2]
-
The dihydrotetrazine intermediate is then dissolved in glacial acetic acid.
-
The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise to oxidize the dihydrotetrazine to the desired this compound.
-
The reaction mixture is stirred for a short period, after which the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane). The stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1-1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is first blanked with the pure solvent. The absorbance spectrum of the sample is then recorded over the desired wavelength range (e.g., 200-800 nm).
Key Applications and Workflows
This compound is a prominent reagent in bioorthogonal chemistry, primarily through the inverse electron-demand Diels-Alder (iEDDA) reaction. This reaction allows for the specific and efficient labeling of biomolecules in complex biological environments.[3][4]
Caption: iEDDA reaction of this compound with a strained alkene.
The iEDDA reaction forms the basis of bioorthogonal labeling workflows, enabling the attachment of probes (e.g., fluorescent dyes, affinity tags) to biomolecules of interest.
Caption: A typical workflow for bioorthogonal labeling using the iEDDA reaction.
References
Crystal Structure of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, a notable heterocyclic compound with potential applications in medicinal chemistry and materials science. Tetrazine derivatives are recognized for their diverse biological activities, including antiviral and antitumor properties, making their structural elucidation a critical aspect of modern drug development.[1] This document outlines the crystallographic data, experimental protocols for its synthesis and characterization, and the key structural features of the molecule.
Crystallographic and Molecular Data
The crystal structure of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine has been determined through single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic and refinement data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine. [1]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₂H₁₀N₆ |
| Formula Weight | 238.26 g/mol |
| Crystal System | Orthorhombic |
| a | 11.2862 (18) Å |
| b | 14.481 (2) Å |
| c | 6.8864 (12) Å |
| Volume | 1125.4 (3) ų |
| Z | 4 |
| Radiation | Mo Kα |
| µ | 0.09 mm⁻¹ |
| Temperature | 293 (2) K |
| Crystal Size | 0.50 × 0.10 × 0.10 mm |
| Data Collection | |
| Diffractometer | Bruker SMART CCD area-detector |
| Absorption Correction | Multi-scan (SADABS) |
| Tmin, Tmax | 0.955, 0.991 |
| Measured Reflections | 4214 |
| Independent Reflections | 1105 |
| Reflections with I > 2σ(I) | 938 |
| Rint | 0.032 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.050 |
| wR(F²) | 0.128 |
| S (Goodness-of-fit) | 1.08 |
| Reflections used in refinement | 1105 |
| Parameters | 86 |
| Δρmax, Δρmin | 0.20, -0.14 e Å⁻³ |
Molecular and Crystal Structure Insights
The molecule of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine exhibits a distinct V-shape, which is a consequence of the boat conformation of the dihydrotetrazine ring.[1] The molecule possesses crystallographic C₂ symmetry. The dihedral angle between the planes of the two pyridine rings is 31.57 (3)°.[1]
In the crystalline state, the molecules are interconnected through a network of weak intermolecular N—H···N and C—H···N hydrogen bonds.[1] This hydrogen-bonding network results in the formation of a two-dimensional polymeric structure, creating a stable crystalline lattice.[1]
Experimental Protocols
The synthesis and crystallization of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine can be achieved through a hydrothermal method. Below is a detailed protocol based on the reported synthesis.[1]
Synthesis and Crystallization
A mixture of 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 ml), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 ml) is prepared.[1] This mixture is then sealed in a 15-mL Teflon-lined autoclave and heated to 120°C for 3 days.[1] Following the heating period, the autoclave is allowed to cool slowly to room temperature at a rate of 5°C per hour.[1] The resulting red block-shaped crystals are collected, washed with 95% ethanol, and dried in air.[1]
Crystallographic Analysis
The crystal structure determination involves single-crystal X-ray diffraction analysis. A suitable crystal is mounted on a diffractometer, and data is collected at a controlled temperature. The collected data is then processed and refined to solve the crystal structure.
Relevance in Drug Development
Tetrazine derivatives are of significant interest in drug development due to their wide range of biological activities.[1] The electron-deficient nature of the tetrazine ring makes it a key component in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder (IEDDA) reactions.[2][3][4] These reactions are valuable for labeling biomolecules in complex biological systems.[4][5] The ability of 3,6-di(pyridyl)-1,2,4,5-tetrazines to act as ligands for metal complexes also opens avenues for the development of novel catalytic systems and therapeutic agents.[2][6] The detailed structural information presented in this guide can aid in the rational design of new tetrazine-based compounds with tailored properties for specific therapeutic targets.
References
- 1. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
Methodological & Application
Bioorthogonal Labeling with 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in bioorthogonal labeling applications. The protocols focus on live-cell imaging and provide a framework for adapting the methodology to other applications such as protein pull-down assays and in vivo studies.
Introduction
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, most notably trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity. This compound is a key reagent in this field, offering a balance of reactivity and stability for a variety of applications. The electron-withdrawing nature of the pyridyl groups enhances the reactivity of the tetrazine core towards dienophiles.
Principle of the Reaction
The bioorthogonal labeling strategy using this compound is based on the iEDDA cycloaddition reaction. In this reaction, the electron-poor tetrazine (diene) rapidly and specifically reacts with a strained alkene like TCO (dienophile) to form a stable dihydropyridazine linkage, releasing dinitrogen gas in the process. This reaction is highly efficient under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require any cytotoxic catalysts.
Quantitative Data Summary
Table 1: Reaction Kinetics of 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine with Various Dienophiles
| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| trans-cyclooctene (TCO) | ~2,000 - 13,090 | PBS or MeOH/H₂O | 25 - 37 |
| Strained trans-cyclooctene (sTCO) | >200,000 | 45:55 H₂O:MeOH | 25 |
| Bicyclononyne (BCN) | 118 | Methanol | Ambient |
| Norbornene | ~1.9 | Aqueous Buffer | Not Specified |
Table 2: Stability of Dipridyl-Substituted Tetrazines in Biological Media
| Tetrazine Derivative | Medium | Incubation Time (h) | Degradation (%) |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | PBS | 6 | 25 |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | PBS | 24 | 73 |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Cell Lysate | 6 | 57 |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Cell Lysate | 24 | 100 |
Note: The stability of tetrazines can be influenced by the specific substituents and the complexity of the biological medium. The dipyridyl-substituted tetrazines are known to be susceptible to degradation in aqueous solutions over extended periods.[1]
Experimental Protocols
Protocol 1: General Procedure for Bioorthogonal Labeling of a TCO-Modified Protein in Solution
This protocol describes the fundamental steps for labeling a protein that has been previously modified to contain a TCO group.
Materials:
-
TCO-modified protein of interest
-
This compound-fluorophore conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for preparing stock solution of the tetrazine conjugate)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound-fluorophore conjugate in DMSO to a concentration of 1-10 mM.
-
Prepare a solution of the TCO-modified protein in PBS at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore conjugate to the TCO-modified protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted tetrazine-fluorophore conjugate by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm successful labeling by UV-Vis spectroscopy (disappearance of the characteristic tetrazine absorbance around 520 nm) and/or SDS-PAGE with fluorescence imaging.
-
Protocol 2: Live-Cell Imaging of a TCO-Modified Cell Surface Protein
This protocol outlines the steps for labeling and visualizing a specific protein on the surface of live cells.
Materials:
-
Cells expressing the TCO-modified protein of interest, cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Complete cell culture medium
-
This compound-fluorophore conjugate
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
PBS, pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed the cells in an imaging dish and culture until they reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a labeling solution by diluting the stock solution of the tetrazine-fluorophore conjugate in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[2]
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells two to three times with pre-warmed complete culture medium to remove any unreacted probe.[2]
-
-
Imaging:
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Workflow for bioorthogonal labeling of a TCO-modified protein.
Caption: Protocol for live-cell imaging using tetrazine-TCO ligation.
Applications in Signaling Pathway Research
While specific studies employing this compound for signaling pathway analysis are not extensively documented, the general applicability of tetrazine-based bioorthogonal labeling is vast. This methodology can be a powerful tool for elucidating complex cellular signaling events. For example, it can be used to:
-
Track Receptor Dynamics: By labeling a cell surface receptor with a TCO group (e.g., through genetic code expansion or antibody conjugation) and then adding a tetrazine-fluorophore, one can visualize receptor trafficking, internalization, and clustering in response to ligand binding.
-
Visualize Post-Translational Modifications (PTMs): Metabolic labeling strategies can be used to introduce TCO-modified sugars or other moieties onto proteins. Subsequent labeling with a tetrazine probe allows for the visualization of glycosylation or other PTMs that are crucial in many signaling cascades.
-
Pull-down of Signaling Complexes: A TCO group can be introduced into a protein of interest within a signaling pathway. After cell lysis, a tetrazine-biotin conjugate can be used to capture the protein and its interacting partners for identification by mass spectrometry.
Caption: Visualizing receptor trafficking in a signaling pathway.
References
Application Notes and Protocols: The Reaction of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine with trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, particularly trans-cyclooctene (TCO), has emerged as a cornerstone of bioorthogonal chemistry. This "click" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without the need for a catalyst.[1][2][3] The reaction between 3,6-di(4-pyridyl)-1,2,4,5-tetrazine and TCO forms a stable dihydropyridazine linkage with the sole byproduct being nitrogen gas, making it an ideal tool for various applications in research and drug development.[3]
This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with TCO.
Reaction Principle
The core of this bioorthogonal ligation is an iEDDA cycloaddition, where the electron-deficient 1,2,4,5-tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene serves as the dienophile. This is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product. The pyridyl substituents on the tetrazine ring influence the electronic properties and, consequently, the reaction kinetics.
Quantitative Data Summary
Table 1: Comparative Second-Order Rate Constants for Tetrazine-TCO Reactions
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water | 25 |
| Hydrogen-substituted tetrazine | TCO derivatives | up to 30,000 | Aqueous Media | Not Specified |
| 6-Methyl-substituted tetrazine | TCO derivatives | ~1000 | Aqueous Media | Not Specified |
Note: The rate constant for the 3,6-di(4-pyridyl) isomer may differ from the 2-pyridyl isomer due to differences in electronic effects.
Applications
The unique characteristics of the tetrazine-TCO ligation have led to its widespread adoption in various fields:
-
Bioconjugation: Site-specific labeling of proteins, antibodies, and other biomolecules for research and diagnostic purposes.[4]
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, such as the Click Activated Protodrugs Against Cancer (CAPAC) platform.
-
Live-Cell Imaging: Real-time imaging of biological processes in living cells and organisms without causing cellular disruption.
-
Radiopharmaceuticals: Development of probes for Positron Emission Tomography (PET) imaging and theranostics.
-
Hydrogel Formation: In situ formation of biocompatible hydrogels for applications in tissue engineering and regenerative medicine.
Mandatory Visualizations
Caption: Reaction mechanism of the iEDDA ligation.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging Using 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is a pivotal tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules within living cells. Its application is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a rapid and highly specific "click chemistry" ligation. This reaction occurs between the electron-deficient tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative, that has been incorporated into a biomolecule of interest.
The IEDDA reaction is characterized by its exceptional kinetics and bioorthogonality, meaning it proceeds efficiently under physiological conditions without interfering with native cellular processes. This specificity allows for the targeted labeling of proteins, glycans, lipids, and nucleic acids in their natural environment. When conjugated to a fluorophore, this compound acts as a powerful probe for live-cell imaging, often exhibiting a "turn-on" fluorescence upon reaction with its TCO partner, which significantly reduces background noise and eliminates the need for wash steps. These attributes make it an invaluable reagent for studying dynamic cellular processes, tracking biomolecule localization, and investigating drug-target engagement.
Principle of the Method: Pre-Targeted Live-Cell Imaging
The use of this compound in live-cell imaging is based on a pre-targeting approach. This methodology separates the targeting of a specific biomolecule from the introduction of the imaging probe.
-
Target Modification: The biomolecule of interest is first modified to incorporate a TCO group. This can be achieved through genetic encoding with unnatural amino acids, metabolic labeling with TCO-modified precursors, or conjugation to TCO-functionalized antibodies or small molecules.
-
Probe Introduction: A this compound molecule, conjugated to a fluorescent reporter, is then introduced to the live cells.
-
Bioorthogonal Ligation: The tetrazine rapidly and specifically reacts with the TCO-tagged biomolecule via an IEDDA reaction, forming a stable covalent bond.
-
Fluorescence Imaging: The now fluorescently labeled biomolecule can be visualized using fluorescence microscopy. The fluorogenic nature of many tetrazine-dye conjugates, where the tetrazine quenches the fluorophore's emission until it reacts with the TCO, provides a high signal-to-noise ratio.
Physicochemical and Photophysical Properties
Below is a summary of the key properties of this compound and a representative fluorophore conjugate.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.24 g/mol | [2] |
| Appearance | Yellow to dark red powder/crystal | |
| Solubility | Slightly soluble in water | [2] |
| Storage | 2-8°C, protected from light | |
| Excitation Maximum (Conjugate) | ~550 nm (for a TMR conjugate) | [3] |
| Emission Maximum (Conjugate) | ~575 nm (for a TMR conjugate) | [3] |
| Quantum Yield (Post-Reaction) | Moderate to high (fluorophore dependent) | [4] |
| Photostability | Good (fluorophore dependent) | [4] |
Cytotoxicity Data
The cytotoxicity of tetrazine derivatives is an important consideration for live-cell imaging. While specific IC₅₀ values for this compound are not extensively reported, data from similar tetrazine compounds suggest low cytotoxicity at the concentrations typically used for imaging.
| Cell Line | Compound | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| HeLa | Representative Tetrazine Derivative | MTT | 48h | > 50 | [5] |
| HEK293 | Representative Tetrazine Derivative | AlamarBlue | 24h | > 100 | |
| U-937 | Phenyl-Substituted Tetrazine | MTT | 24h | 46.39 ± 3.99 | [6] |
| HL-60 | Phenyl-Substituted Tetrazine | MTT | 24h | 62.74 ± 6.45 | [6] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling of TCO-Modified Surface Proteins
This protocol describes the labeling of cell surface proteins that have been modified with a TCO group, for example, through antibody conjugation.
Materials:
-
Cells expressing the TCO-modified surface protein of interest, cultured on imaging-grade plates or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound-fluorophore conjugate (e.g., TMR, SiR)
-
Stock solution of the tetrazine probe in DMSO (e.g., 1 mM)
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Preparation of Labeling Solution: Prepare a fresh labeling solution by diluting the tetrazine-fluorophore stock solution in pre-warmed complete cell culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unbound TCO-containing probes if applicable (e.g., after incubation with a TCO-antibody conjugate).
-
Cell Labeling: Add the tetrazine-fluorophore labeling solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The incubation time will depend on the reaction kinetics and the specific experimental goals.
-
Washing (Optional): For non-fluorogenic probes or to reduce background, gently wash the cells two to three times with pre-warmed imaging buffer. For fluorogenic probes, this step may not be necessary.
-
Imaging: Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions. Use the appropriate excitation and emission filters for the chosen fluorophore.
Protocol 2: Labeling of TCO-Modified Intracellular Proteins
This protocol is for labeling intracellular proteins that have been genetically encoded with a TCO-containing unnatural amino acid.
Materials:
-
Cells expressing the TCO-modified intracellular protein of interest
-
A cell-permeable this compound-fluorophore conjugate
-
All other materials as listed in Protocol 1
Procedure:
-
Cell Culture: Seed and culture cells expressing the target protein on imaging-compatible plates.
-
Preparation of Labeling Solution: Prepare a fresh labeling solution of the cell-permeable tetrazine-fluorophore conjugate in pre-warmed complete cell culture medium at a final concentration of 1-5 µM.
-
Cell Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The longer incubation time allows for the probe to penetrate the cell membrane and react with the intracellular target.
-
Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove any unreacted probe.
-
Imaging: Proceed with fluorescence imaging as described in Protocol 1.
Visualizations
Caption: Pre-targeting workflow for live-cell imaging.
Caption: General experimental workflow for cell labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of unreacted probe- Non-specific binding of the probe- Autofluorescence of cells or medium | - Increase the number and duration of wash steps- Include a blocking step with BSA or serum- Use a phenol red-free imaging medium- Acquire a background image of unlabeled cells and subtract it |
| No or Weak Signal | - Inefficient TCO incorporation- Degradation of the tetrazine probe- Low expression of the target protein- Incorrect filter sets | - Optimize the TCO labeling protocol- Use freshly prepared tetrazine solutions- Confirm protein expression via other methods (e.g., Western blot)- Ensure microscope filters match the fluorophore's spectra |
| Cell Toxicity | - High concentration of the tetrazine probe- Prolonged incubation time- Phototoxicity from imaging | - Perform a dose-response curve to find the optimal, non-toxic concentration- Reduce the incubation time- Minimize light exposure during imaging by reducing laser power and exposure time |
References
- 1. This compound | C12H8N6 | CID 4980025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine and its derivatives. These compounds are of significant interest in various fields, including bioorthogonal chemistry, materials science, and drug development, primarily due to their role in inverse electron-demand Diels-Alder (iEDDA) reactions.
Introduction
Symmetrically and asymmetrically substituted 1,2,4,5-tetrazines are valuable molecular tools. The pyridyl functional groups, in particular, offer sites for further modification and can influence the electronic properties, solubility, and reactivity of the tetrazine core. The synthesis of these compounds typically follows a two-step process: the formation of a 1,4-dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the aromatic tetrazine.
General Synthetic Workflow
The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines can be broadly categorized into two main approaches: a one-pot synthesis from nitriles and hydrazine, and a stepwise method that proceeds through a 1,2-dichloromethylene hydrazine intermediate. The one-pot method is often suitable for symmetric tetrazines, while the stepwise approach provides more control for the synthesis of asymmetric derivatives.[1]
Below is a generalized workflow for the common one-pot synthesis of symmetric 3,6-di(pyridyl)-1,2,4,5-tetrazines.
Caption: General workflow for the one-pot synthesis of symmetric 3,6-di(pyridyl)-1,2,4,5-tetrazines.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine
This protocol is adapted from a procedure for the synthesis of 3,6-di-2-pyridyl-1,2,4,5-tetrazine.[2]
Step 1: Formation of 3,6-Di(2-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine
-
Dissolve 8.0 g (0.077 mol) of 2-cyanopyridine in 200 mL of anhydrous ethanol in a three-neck flask.
-
Add 9.54 mL (0.308 mol) of 95% hydrazine hydrate to the solution.
-
Reflux the mixture for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting orange solid by filtration.
-
Wash the solid several times with ethanol. A yield of approximately 7.54 g (81.7%) of the dihydrotetrazine product can be expected.[2]
Step 2: Oxidation to 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine
-
Dissolve the dried dihydrotetrazine from Step 1 in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 5-6 mL of concentrated nitric acid dropwise.
-
After the addition is complete, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture to a basic pH with sodium bicarbonate.
-
Extract the product twice with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
This should yield approximately 6.3 g (85% yield from the dihydro intermediate) of 3,6-bis(2'-pyridinyl)-1,2,4,5-tetrazine as a purple solid.[2]
Protocol 2: Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine
This protocol describes the synthesis of the dihydrotetrazine intermediate using a metal catalyst.[3]
-
In a 15-mL Teflon-lined autoclave, combine 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 mL), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 mL).
-
Heat the mixture at 120°C for 3 days.
-
Allow the mixture to cool slowly (5°C/h) to room temperature.
-
Wash the resulting mixture with 95% ethanol.
-
Collect the red block crystals and dry them in the air. The reported yield for this specific procedure is low (3.0%).[3]
Note on Oxidation: The dihydrotetrazine product from Protocol 2 can be oxidized to the corresponding this compound using an appropriate oxidizing agent, such as sodium nitrite in an acidic solution, as described in Protocol 1, Step 2.[4][5]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 3,6-di(pyridyl)-1,2,4,5-tetrazine derivatives.
| Derivative | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 3,6-Di(2-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine | 2-Cyanopyridine | Hydrazine hydrate, Ethanol | Reflux, 6 h | 81.7 | [2] |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | 3,6-Di(2-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine | Nitric acid, Acetic acid | 0°C | 85 | [2] |
| 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine | 4-Cyanopyridine | Hydrazine hydrate, CoCl₂·6H₂O, Ethanol | 120°C, 3 days | 3.0 | [3] |
| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | 4-(Aminomethyl)benzonitrile, 2-Cyanopyridine | Hydrazine, NaNO₂, HCl | 80°C, 2 h | 17 | [6] |
| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | 4-Cyanobenzoic acid, 2-Cyanopyridine | Hydrazine, NaNO₂, HCl | 80°C, 90 min | 3 | [5] |
Signaling Pathways and Experimental Workflows
While the synthesis of tetrazines does not involve biological signaling pathways, their application in bioorthogonal chemistry is significant. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is a cornerstone of this field, enabling the labeling of biomolecules in living systems.
Caption: The iEDDA reaction between a tetrazine and a strained alkene.
Conclusion
The synthesis of this compound derivatives is a well-established process that provides access to a versatile class of compounds for a wide range of applications. The protocols provided herein offer a starting point for researchers to produce these valuable reagents. The reactivity of these tetrazines in iEDDA reactions underscores their importance in the development of advanced chemical biology tools and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]
- 3. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is a highly reactive and versatile molecule employed in the field of click chemistry, specifically in inverse electron demand Diels-Alder (IEDDA) reactions. Its electron-deficient tetrazine core, further activated by the electron-withdrawing nature of the two pyridyl substituents, makes it an exceptional diene for rapid and specific reactions with strained dienophiles such as trans-cyclooctenes (TCO) and norbornenes. This bioorthogonal reaction is characterized by its extremely fast kinetics, high selectivity, and biocompatibility, as it proceeds readily in aqueous media without the need for a catalyst.[1][2][3] These properties have led to its widespread adoption in various applications, including bioconjugation, live-cell imaging, and pre-targeted drug delivery.[4][5][6] The reaction's key feature is the formation of a stable dihydropyridazine product with the concomitant release of nitrogen gas, which drives the reaction to completion.[5][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₆ | [8] |
| Molecular Weight | 236.24 g/mol | [8] |
| Appearance | Red to purple solid | [9] |
| Melting Point | 257 °C | [8] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like DMF, DMSO, and methanol. | [10] |
| Storage | Store at 2-8°C, protected from light and moisture. | [8] |
Synthesis Protocol: this compound
The synthesis of this compound is typically a two-step process involving the formation of the dihydrotetrazine precursor followed by oxidation.
Part 1: Synthesis of 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine [9]
Materials:
-
4-Cyanopyridine
-
Hydrazine hydrate (80%)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (95%)
-
Teflon-lined autoclave
Procedure:
-
In a 15-mL Teflon-lined autoclave, combine 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 mL), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 mL).
-
Seal the autoclave and heat it to 120°C for 3 days.
-
Allow the autoclave to cool slowly to room temperature (approximately 5°C/hour).
-
Collect the resulting red block crystals by filtration.
-
Wash the crystals with 95% ethanol and dry them in the air.
Part 2: Oxidation to this compound (General Procedure)[11][12]
Materials:
-
3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine
-
Acetic acid or a mixture of methanol, acetonitrile, and trifluoroacetic acid
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve the crude 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine in a suitable solvent such as acetic acid or a mixture of MeCN, MeOH, and TFA.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water. The reaction is typically rapid, with a color change to deep purple/red and evolution of gas.
-
Stir the reaction mixture for 15-30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
If the reaction was performed in an acidic organic solvent mixture, dissolve the residue in water, neutralize with a saturated sodium bicarbonate solution, and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Applications in Click Chemistry
The primary application of this compound is in the inverse electron demand Diels-Alder (IEDDA) reaction for bioorthogonal conjugation. The high reactivity and selectivity of this reaction allow for the precise labeling of biomolecules in complex biological environments.
-
Bioconjugation and Labeling: This tetrazine can be used to label proteins, nucleic acids, and other biomolecules that have been functionalized with a strained alkene dienophile.[4] This is particularly useful for attaching imaging agents (fluorophores), affinity tags, or drug molecules. The fluorescence of some dyes is quenched by the tetrazine and is restored upon reaction, enabling fluorogenic labeling.[13]
-
Live-Cell Imaging: Due to its biocompatibility and rapid reaction kinetics, this compound can be used for imaging dynamic processes in living cells.
-
Pre-targeted Drug Delivery: In this strategy, a biomolecule (e.g., an antibody) functionalized with a dienophile is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the tetrazine-conjugated drug is administered, which then rapidly reacts with the dienophile at the target site, minimizing off-target toxicity.[1]
-
"Click-to-Release" Systems: The IEDDA reaction can be engineered to trigger the release of a cargo molecule. In these systems, the dienophile is designed to release a drug or other molecule upon reaction with the tetrazine.[6]
Experimental Protocols
Protocol 1: General Procedure for IEDDA Reaction with a trans-Cyclooctene (TCO)-Functionalized Molecule
Materials:
-
This compound
-
TCO-functionalized molecule of interest (e.g., TCO-PEG-biotin, TCO-labeled protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or methanol (for stock solutions)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or methanol.
-
Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., PBS or DMSO).
-
In a reaction vessel, dilute the TCO-functionalized molecule to the desired final concentration in PBS.
-
Add a slight excess (e.g., 1.1 to 2 equivalents) of the this compound stock solution to the reaction mixture.
-
The reaction is typically very fast and can be complete within minutes at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
-
The resulting conjugate can be used directly or purified by methods appropriate for the molecule of interest (e.g., dialysis, size-exclusion chromatography for proteins).
Protocol 2: Kinetic Measurement of the IEDDA Reaction by UV-Vis Spectroscopy
Materials:
-
This compound
-
Dienophile (e.g., trans-cyclooctenol)
-
Methanol or PBS, pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare separate stock solutions of the tetrazine and the dienophile in the desired solvent (e.g., methanol).
-
Prepare a solution of the tetrazine in a quartz cuvette at a concentration that gives a suitable absorbance in its visible region (around 520-540 nm).
-
Prepare a solution of the dienophile at a concentration that is in large excess (at least 10-fold) compared to the tetrazine to ensure pseudo-first-order kinetics.
-
Initiate the reaction by adding the dienophile solution to the tetrazine solution in the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance of the tetrazine at its λmax over time.
-
The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.
Quantitative Data
Table 1: Representative Second-Order Rate Constants (k₂) for IEDDA Reactions of Dipyridyl Tetrazines with Various Dienophiles.
| Tetrazine | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | trans-Cyclooctene | Acetonitrile/Water | ~2000 | [7] |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Norbornene | Methanol | ~1.9 | [5] |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 | |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 23 | |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |
Note: The reactivity of this compound is expected to be in a similar range to its 2-pyridyl isomer due to the comparable electron-withdrawing effects of the pyridyl rings.
Visualizations
Caption: IEDDA reaction mechanism of this compound.
Caption: Workflow for protein bioconjugation using IEDDA chemistry.
Caption: Effect of substituents on tetrazine reactivity and stability.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 13. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inverse Electron-Demand Diels-Alder (iEDDA) Reactions with 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful bioorthogonal ligation tool, celebrated for its rapid kinetics and high specificity. Among the various dienes employed, 3,6-di(pyridyl)-1,2,4,5-tetrazines are of significant interest due to their high reactivity, which is enhanced by the electron-withdrawing nature of the pyridyl rings.[1][2] This document provides detailed application notes and experimental protocols for conducting iEDDA reactions with 3,6-di(4-pyridyl)-1,2,4,5-tetrazine.
Introduction to iEDDA Reactions with Pyridyl-Substituted Tetrazines
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (tetrazine) and an electron-rich dienophile.[1][3] The reaction is characterized by its fast kinetics, often proceeding without the need for a catalyst, and its bioorthogonality, meaning it can occur in complex biological media with minimal side reactions.[1][4] The pyridyl substituents on the tetrazine core lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[1] However, this increased reactivity can sometimes be associated with lower stability of the tetrazine compound.[1]
A variety of dienophiles can be used, with strained alkenes and alkynes like trans-cyclooctene (TCO) and norbornene exhibiting particularly high reaction rates.[1][2] The choice of solvent, temperature, and the potential use of a catalyst can be optimized to suit the specific application, from organic synthesis to bioconjugation in living systems.[1][5]
Data Presentation: Reaction Kinetics
The selection of the dienophile and solvent system is critical for controlling the rate of the iEDDA reaction. The following tables summarize second-order rate constants for reactions involving pyridyl-substituted tetrazines with various dienophiles.
Table 1: Second-Order Rate Constants (k₂) for iEDDA Reactions of Pyridyl-Substituted Tetrazines with Various Dienophiles.
| Diene | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
|---|---|---|---|---|
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water | [4] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [2] |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 23 | Methanol | [2] |
| 3,6-di(2-pyridyl)-s-tetrazine | norbornene (exo) | ~1.9 | Aqueous | [1][4] |
| 3,6-di(2-pyridyl)-s-tetrazine | norbornene (endo) | ~1.6 | Aqueous | [4] |
| Pyridyl-tetrazine | Vinylboronic acid | ~27 | Aqueous | [4] |
| Pyridyl-tetrazine | Arylethynyltrifluoroborates (with Al³⁺) | ~4.9 - 21 | Aqueous | [4][6] |
| [ReCl(CO)₃(3-(2-pyridyl)-1,2,4,5-tetrazine)] | Vinylferrocene (ViFc) | 2.80 ± 0.1 | 1,2-dichloroethane | [7] |
| 3-(2-pyridyl)-1,2,4,5-tetrazine | Vinylferrocene (ViFc) | 0.0180 | 1,2-dichloroethane |[7] |
Note: Reaction rates are sensitive to the specific substituents on both the tetrazine and the dienophile, as well as the precise reaction conditions such as temperature and pH.[4][8]
Experimental Protocols
Below are detailed protocols for typical iEDDA reactions involving 3,6-di(pyridyl)-1,2,4,5-tetrazine.
Protocol 1: General Procedure for iEDDA Reaction in Organic Solvent
This protocol is suitable for general organic synthesis applications.
Materials:
-
This compound
-
Dienophile (e.g., norbornene, TCO derivative)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, Toluene, 1,2-dichloroethane)[7][9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon), if required for sensitive substrates
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the dienophile (1.0 - 1.2 equivalents) to the solution.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100°C).[5][9] The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the tetrazine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting pyridazine product by column chromatography on silica gel.[9]
Protocol 2: iEDDA Reaction in Aqueous Media for Bioconjugation
This protocol is designed for the labeling of biomolecules in an aqueous environment.
Materials:
-
Stock solution of this compound derivative (e.g., with a linker for conjugation) in a water-miscible organic solvent (e.g., DMSO, DMF).
-
Biomolecule functionalized with a dienophile (e.g., TCO-modified protein) in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Microcentrifuge tubes or other suitable reaction vessels.
Procedure:
-
Prepare a solution of the dienophile-modified biomolecule in the aqueous buffer.
-
Add the stock solution of the this compound derivative to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for a period ranging from a few minutes to several hours, depending on the reaction kinetics.
-
The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or fluorescence if a fluorophore-tetrazine conjugate is used.[4]
-
Purify the labeled biomolecule from excess unreacted tetrazine using appropriate methods such as size-exclusion chromatography, dialysis, or spin filtration.
Protocol 3: Proline-Catalyzed iEDDA Reaction with Ketones
This protocol describes a catalyzed iEDDA reaction where a ketone serves as the dienophile precursor.[5]
Materials:
-
3,6-di(2-pyridyl)-1,2,4,5-tetrazine[5]
-
Ketone (e.g., cyclohexanone)[5]
-
L-proline (catalyst)[5]
-
Acetonitrile (CH₃CN)[5]
-
Reaction vial
Procedure:
-
In a reaction vial, combine 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equivalent), the ketone (3.0 equivalents), and L-proline (20 mol %).[5]
-
Add acetonitrile as the solvent.[5]
-
Seal the vial and stir the mixture at 100°C for the required reaction time (e.g., 1 hour).[5]
-
Monitor the reaction by ¹H NMR or LC-MS.[5]
-
After completion, cool the reaction mixture to room temperature and purify the product by column chromatography.
Mandatory Visualizations
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of dienophiles - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03805A [pubs.rsc.org]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) based on the 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPT) linker. The provided protocols offer detailed, step-by-step instructions for the synthesis and characterization of these promising materials.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them attractive candidates for various applications, including gas storage, catalysis, and drug delivery.[1] MOFs utilizing the nitrogen-rich this compound (DPT) linker are of particular interest due to the unique electronic properties and potential for post-synthetic modification imparted by the tetrazine ring.[2] The pyridyl functional groups provide versatile coordination sites for assembling diverse network structures.
This document details the synthesis and characterization of a zinc-based DPT-MOF, specifically [Zn(pQ)(DPT)]·2DMF, where pQ is the dianion of 2,5-dihydroxy-3,6-di-tert-butyl-para-benzoquinone.[3][4] Furthermore, it explores the potential application of DPT-based MOFs in drug delivery, drawing parallels with other porous MOFs.
Synthesis Protocols
The synthesis of DPT-based MOFs typically involves solvothermal methods, where the reactants are heated in a sealed vessel. A two-stage synthesis approach has been reported for the formation of heteroleptic MOFs containing DPT.[3][4]
Protocol 1: Synthesis of the this compound (DPT) Ligand
A detailed protocol for the synthesis of a related dihydrotetrazine derivative provides a basis for obtaining the DPT linker. The synthesis of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine is achieved through a hydrothermal reaction. The subsequent oxidation to the tetrazine is a standard procedure.
Materials:
-
4-cyanopyridine
-
Hydrazine hydrate (80%)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (95%)
-
Teflon-lined autoclave (15 mL)
Procedure:
-
In a 15-mL Teflon-lined autoclave, combine 4-cyanopyridine (0.416 g, 4.0 mmol), 80% hydrazine hydrate (5 mL), CoCl₂·6H₂O (0.238 g, 1.0 mmol), and 95% ethanol (4 mL).
-
Seal the autoclave and heat it at 120 °C for 3 days.
-
Allow the autoclave to cool slowly to room temperature (e.g., at a rate of 5 °C/h).
-
Collect the resulting red block crystals and wash them with 95% ethanol.
-
Dry the crystals in air.
-
The resulting 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine can be oxidized to this compound using a suitable oxidizing agent, such as sodium nitrite in acidic solution, followed by purification.
DOT Diagram: Synthesis Workflow for DPT Ligand
Caption: Workflow for the synthesis of the DPT organic linker.
Protocol 2: Solvothermal Synthesis of a Zinc-DPT MOF ([Zn(pQ)(DPT)]·2DMF)
This protocol is adapted from general solvothermal MOF synthesis procedures and the reported components of the target MOF.[3][4][5]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-dihydroxy-3,6-di-tert-butyl-para-benzoquinone (H₂pQ)
-
This compound (DPT)
-
N,N-Dimethylformamide (DMF)
-
Glass vial or Teflon-lined autoclave
Procedure:
-
Step 1: Preparation of the Precursor Solution. In a glass vial, dissolve zinc nitrate hexahydrate and 2,5-dihydroxy-3,6-di-tert-butyl-para-benzoquinone in DMF.
-
Step 2: Addition of the DPT Ligand. To the solution from Step 1, add a stoichiometric amount of the DPT ligand.
-
Step 3: Solvothermal Reaction. Seal the vial or autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
-
Step 4: Cooling and Crystal Collection. Allow the vessel to cool to room temperature. The MOF crystals will have formed as a precipitate.
-
Step 5: Washing and Activation. Decant the mother liquor and wash the crystals with fresh DMF to remove unreacted starting materials. Subsequently, exchange the DMF with a more volatile solvent like ethanol or chloroform. The activated MOF can then be obtained by heating under vacuum to remove the solvent from the pores.
DOT Diagram: Solvothermal Synthesis of Zinc-DPT MOF
Caption: General workflow for the solvothermal synthesis of a Zinc-DPT MOF.
Characterization Protocols
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Protocol 3: Powder X-ray Diffraction (PXRD)
PXRD is used to verify the crystallinity and phase purity of the synthesized MOF.
Procedure:
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to confirm the structure and purity. The formation of a crystalline structure is indicated by sharp diffraction peaks.[6]
Protocol 4: Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the MOF and to determine the amount of solvent molecules present in the pores.
Procedure:
-
Place a small amount of the activated MOF sample in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The TGA curve will show distinct steps corresponding to the removal of guest molecules and the decomposition of the framework. For instance, a weight loss of 36.20% from 312 to 411 °C in one study corresponded to the removal of two coordinated isoquinoline molecules.[7]
Quantitative Data
While specific quantitative data for DPT-based MOFs is emerging, the following tables provide a template for presenting such data and include representative values from related MOF systems.
Table 1: Physicochemical Properties of a Representative Zinc-Triazine-Based MOF
| Property | Value | Reference |
| Formula | MOF-S1: [Zn(TCPT)]·xH₂O | [6] |
| Crystal System | Trigonal | [6] |
| Space Group | P-31c | [6] |
| Langmuir Surface Area | 711 m²/g | [6] |
| Median Pore Width | ~6.5 Å | [6] |
| Thermal Stability | Stable up to ~430 °C | [6] |
Table 2: Ibuprofen Loading and Release in Porous MOFs (Comparative Data)
| MOF System | Drug Loading Capacity (wt%) | Release Conditions | % Release (Time) | Reference |
| [Cu(npd)(N₃ttb)]-ED | 25.50% | PBS (pH 7.4) | 79.62% (first 6 h) | [8][9] |
| MIL-101(Cr) | 54% (g/g) | - | - | [10] |
| MIL-100(Fe) | - | pH 5.0 | >95% (7-9 days) | [8] |
| ZIF-8 | - | pH 4.0, 40 °C | 99.30% (120 h) | [9] |
Application in Drug Delivery
The porous nature and tunable properties of MOFs make them excellent candidates for drug delivery systems.[1] The tetrazine moiety in DPT-based MOFs could offer unique host-guest interactions and potential for pH-responsive drug release.
Drug Loading
Drugs can be loaded into MOFs via diffusion from a solution. The high surface area and pore volume of MOFs can lead to high drug loading capacities.[10] For instance, a functionalized copper-based MOF demonstrated an ibuprofen loading capacity of 1530.20 mg g⁻¹ (25.50%).[8][9]
Protocol 5: Ibuprofen Loading into a DPT-based MOF
-
Activate the synthesized DPT-MOF by heating under vacuum to remove solvent molecules.
-
Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol).
-
Immerse a known amount of the activated MOF in the ibuprofen solution.
-
Stir the suspension for a set period (e.g., 24-48 hours) to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration and wash with fresh solvent to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy or HPLC by analyzing the supernatant before and after loading.
pH-Responsive Drug Release
The stability of many MOFs is pH-dependent, which can be exploited for controlled drug release in specific biological environments, such as the acidic microenvironment of tumors.[3][10] The protonation or deprotonation of functional groups within the MOF structure can trigger the release of the encapsulated drug.[8]
Protocol 6: In Vitro pH-Responsive Ibuprofen Release
-
Disperse a known amount of the ibuprofen-loaded DPT-MOF in a phosphate-buffered saline (PBS) solution at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 for acidic conditions).
-
Maintain the suspension at 37 °C with constant stirring.
-
At specific time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of released ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. For example, in a study with ZIF-8, up to 92.58% of the encapsulated drug was released at pH 4.0 within 48 hours, while only 12.79% was released at pH 7.4 in the same timeframe.[9]
DOT Diagram: Drug Delivery Application Workflow
Caption: Workflow for drug loading and pH-responsive release studies.
Conclusion
MOFs based on the this compound linker represent a versatile platform for the development of functional materials. The protocols provided herein offer a foundation for the synthesis and characterization of these materials. While the exploration of their application in drug delivery is still in its early stages, the inherent properties of the DPT linker, combined with the established potential of MOFs in this field, suggest a promising avenue for future research and development. Further investigation into the drug loading capacities and release kinetics of various DPT-based MOFs is warranted to fully realize their therapeutic potential.
References
- 1. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Dipyridyl-1,2,4,5-tetrazine in the Synthesis of Zinc and Cadmium Metal-Organic Frameworks with Anilate-Type Ligands - Trofimova - Russian Journal of Coordination Chemistry [kazanmedjournal.ru]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure of a Luminescent MOF-2 Derivative with a Core of Zn(II)-Terephthalate-Isoquinoline and Its Application in Sensing of Xylenes [mdpi.com]
- 8. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful tool for bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in complex biological systems.[1][2] Among the various tetrazine derivatives, 3,6-di(4-pyridyl)-1,2,4,5-tetrazine is a notable reagent due to its favorable reactivity and the potential for fluorogenic labeling. This document provides detailed application notes and protocols for the use of this compound in the fluorescent labeling of proteins.
The labeling strategy involves a two-step process: the site-specific incorporation of a strained alkene, such as trans-cyclooctene (TCO), into a target protein, followed by the rapid and selective reaction with this compound. This reaction is characterized by exceptionally fast kinetics, allowing for efficient labeling at low concentrations.[2] Furthermore, the resulting dihydropyridazine product can exhibit fluorescence, providing a "turn-on" signal upon successful labeling.
Principle of the Method
The core of this labeling technology is the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and an electron-rich strained alkene (dienophile). This reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[2] The pyridyl substituents on the tetrazine ring are electron-withdrawing, which enhances the reaction rate.[1]
Upon reaction with a strained alkene, the tetrazine undergoes a cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable dihydropyridazine product. In the case of pyridyl-substituted tetrazines, this dihydropyridazine product can be fluorescent, offering a convenient method for detecting the labeled protein.
Quantitative Data
The efficiency of the labeling process is critically dependent on the reaction kinetics and the stability of the reagents. The following tables summarize key quantitative data for tetrazine-alkene reactions.
Table 1: Second-Order Rate Constants for Tetrazine-Alkene Reactions
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Styrene | 0.078 | Methanol/Water (1:3) |
| General Tetrazines | trans-cyclooctene (TCO) | up to 30,000 | PBS, pH 7.4, 37°C |
Table 2: Photophysical Properties of a Dihydropyridazine Product
| Property | Value | Conditions |
| Fluorophore | 4-phenyl-3,6-di(pyridin-2-yl)-1,4-dihydropyridazine (PDHP)¹ | - |
| Excitation Wavelength (λex) | 360 nm | Various solvents |
| Emission Wavelength (λem) | Varies with solvent polarity (solvatochromic) | Various solvents |
| Quantum Yield (Φ) | 0.011 to 0.251 | Varies with solvent polarity |
| Extinction Coefficient (ε) | 3769–4674 M⁻¹cm⁻¹ | Various solvents |
¹Product of the reaction between 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and styrene.[3] Photophysical properties are expected to be similar for the product of this compound with a strained alkene.
Experimental Protocols
Site-Specific Incorporation of a Strained Alkene into the Target Protein
The introduction of a strained alkene into a protein at a specific site is a prerequisite for labeling. This is typically achieved through genetic code expansion, where an unnatural amino acid (UAA) bearing a strained alkene (e.g., a TCO-lysine derivative) is incorporated in response to an amber stop codon (TAG).
Materials:
-
Expression plasmid for the target protein with a TAG codon at the desired labeling site.
-
pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA for the strained alkene UAA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Strained alkene-containing UAA (e.g., TCO*-L-lysine).
-
LB medium and appropriate antibiotics.
-
L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate 1 L of LB medium with antibiotics and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add the strained alkene UAA to a final concentration of 1 mM.
-
Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).
-
After 15-30 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation and purify the protein containing the strained alkene using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Fluorescent Labeling of the Protein with this compound
Materials:
-
Purified protein containing a strained alkene in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Protocol:
-
Prepare a solution of the purified strained alkene-containing protein at a concentration of 10-50 µM in the reaction buffer.
-
Add the this compound stock solution to the protein solution to a final concentration of 5-10 fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe due to the fast kinetics.
-
(Optional) Monitor the reaction progress by measuring the decrease in the tetrazine absorbance at its characteristic wavelength (around 360-380 nm for pyridyl-tetrazynes) or the increase in fluorescence of the dihydropyridazine product.
-
Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Reaction mechanism of fluorescent labeling.
Applications
The site-specific fluorescent labeling of proteins using this compound has a wide range of applications in research and drug development:
-
Protein Tracking and Localization: Visualize the subcellular localization and trafficking of proteins in living cells.
-
In Vivo Imaging: The high reaction rates and bioorthogonality of the tetrazine-alkene reaction make it suitable for imaging in whole organisms.
-
Drug Development: Conjugate therapeutic payloads to antibodies or other targeting proteins for targeted drug delivery.
-
Structural Biology: Introduce fluorescent probes at specific sites to study protein conformation and dynamics using techniques like Förster Resonance Energy Transfer (FRET).
-
Diagnostic Assays: Develop sensitive and specific protein detection assays.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low yield of alkene-modified protein | Inefficient UAA incorporation. | Optimize UAA and inducer concentrations. Use a different expression strain or growth temperature. |
| Toxicity of the UAA or aaRS/tRNA. | Lower the concentration of the UAA. Use a less leaky promoter for the aaRS/tRNA expression. | |
| Incomplete labeling | Insufficient tetrazine concentration or reaction time. | Increase the molar excess of the tetrazine and/or extend the incubation time. |
| Degradation of the tetrazine. | Prepare fresh tetrazine solutions. Check the stability of the tetrazine in the reaction buffer. | |
| Inaccessible strained alkene on the protein. | Redesign the protein to place the strained alkene at a more solvent-exposed site. | |
| High background fluorescence | Incomplete removal of excess tetrazine. | Improve the purification method (e.g., use a longer desalting column or more dialysis steps). |
| Non-specific binding of the tetrazine. | Include a blocking step or add a mild detergent to the wash buffers. |
Conclusion
The use of this compound for the fluorescent labeling of proteins via the iEDDA reaction offers a powerful and versatile platform for a wide range of biological studies. Its rapid kinetics, bioorthogonality, and the potential for fluorogenic signaling make it an attractive choice for researchers in academia and industry. The protocols and data presented here provide a comprehensive guide for the successful implementation of this advanced protein labeling strategy.
References
Application Notes and Protocols for the Purification of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. Due to the limited availability of specific published purification protocols for this exact isomer, the following methods are based on established techniques for related tetrazine compounds and general principles of organic chemistry. These protocols are intended to serve as a starting point for the development of optimized purification procedures.
Compound Data
| Property | Value |
| Molecular Formula | C₁₂H₈N₆[1] |
| Molecular Weight | 236.23 g/mol [1] |
| Appearance | Yellow to Amber to Dark red powder/crystal[2] |
| Purity (Commercial) | >98.0% (HPLC)[2] |
| CAS Number | 57654-36-1[1] |
Purification Techniques
Several methods can be employed for the purification of this compound. The choice of technique will depend on the nature and quantity of impurities, as well as the desired final purity.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Protocol:
-
Solvent Selection: The ideal solvent is one in which the tetrazine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the purification of related compounds, suitable solvent systems to screen include:
-
Ethanol
-
Acetonitrile
-
Toluene
-
Mixtures such as Ethanol/Water or Toluene/Heptane.
-
-
Dissolution: In a flask, suspend the crude this compound in a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. A synthesis of the related 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine involved washing the collected red block crystals with 95% ethanol and drying them in the air.[3]
Workflow Diagram:
References
Application Notes and Protocols for the Functionalization of Biomolecules with 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomolecules with 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is a cornerstone of modern bioconjugation strategies. This compound is a key player in the field of bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3][4] The iEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is exceptionally fast and highly specific, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1] This rapid, catalyst-free "click chemistry" allows for the precise and efficient labeling of biomolecules in complex biological environments, including living cells, without interfering with native biological processes.[1][2][5]
These application notes provide detailed protocols for utilizing this compound and its derivatives for the functionalization of proteins, a critical process in drug development, diagnostics, and fundamental biological research. The electron-withdrawing nature of the pyridyl groups enhances the reactivity of the tetrazine core, making it a highly efficient tool for bioconjugation.[6]
Principle of the Method
The core of this technology lies in the iEDDA reaction. A biomolecule is first modified to incorporate a strained alkene or alkyne dienophile (e.g., TCO or norbornene).[5][7] Subsequently, the this compound, often conjugated to a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a radiolabel), is introduced.[1][8] The tetrazine rapidly and specifically reacts with the dienophile on the biomolecule, forming a stable covalent bond.[1] This reaction is irreversible and produces a stable dihydropyridazine product, which may further oxidize to a pyridazine, with the concomitant release of nitrogen gas.[2][4][9]
Experimental Workflow for Biomolecule Functionalization
The general workflow for labeling a biomolecule with this compound involves two main stages: introduction of the dienophile handle onto the target biomolecule and the subsequent bioorthogonal ligation with the tetrazine probe.
Caption: General workflow for biomolecule functionalization.
Quantitative Data: Reaction Kinetics
The efficiency of the iEDDA reaction is a key advantage. The reaction rates are highly dependent on the substituents of the tetrazine and the nature of the dienophile. Electron-withdrawing groups on the tetrazine, such as pyridyl moieties, generally increase the reaction rate.[6]
| Tetrazine Derivative | Dienophile | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 125 |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 10 |
Data adapted from Wang et al., 2014.[6]
Experimental Protocols
Protocol 1: Site-Specific Protein Labeling via Genetic Code Expansion
This protocol describes the incorporation of a tetrazine-bearing unnatural amino acid (UAA) into a protein at a specific site, followed by labeling with a TCO-functionalized molecule.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired labeling site
-
Plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the tetrazine UAA
-
Tetrazine-bearing UAA (e.g., Tet-v2.0)
-
L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
TCO-functionalized probe (e.g., TCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
-
Size-exclusion chromatography columns (e.g., desalting columns)
Procedure:
-
Expression of Tetrazine-Modified Protein:
-
Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.
-
Grow the cells in a suitable medium to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).[1]
-
Add the tetrazine UAA to a final concentration of 1 mM.[1]
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.[1]
-
Incubate the culture at 18°C overnight with shaking.[1]
-
Harvest the cells by centrifugation and purify the tetrazine-modified protein using standard techniques.[1]
-
-
Bioorthogonal Labeling:
-
Prepare a solution of the purified tetrazine-modified protein at a concentration of 10-50 µM in PBS, pH 7.4.[1]
-
Add the TCO-functionalized probe to the protein solution at a 5-10 fold molar excess.[1]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.[1]
-
Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.[1]
-
Caption: Protocol for site-specific protein labeling.
Protocol 2: Labeling of Primary Amines on Proteins
This protocol describes a two-step strategy for labeling primary amines (e.g., lysine residues) on a protein. First, a TCO moiety is introduced via an NHS ester reaction, followed by ligation with a tetrazine probe.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0
-
TCO-NHS ester
-
This compound-functionalized probe
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography columns
Procedure:
-
Introduction of the TCO Handle:
-
Prepare a stock solution of the TCO-NHS ester in DMSO.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess TCO-NHS ester by size-exclusion chromatography.
-
-
Tetrazine Ligation:
-
To the TCO-modified protein solution, add a 1.5- to 5-fold molar excess of the tetrazine-functionalized probe.[8]
-
Incubate the reaction for 30-60 minutes at room temperature.[8]
-
If necessary, purify the final labeled protein to remove any excess tetrazine probe using size-exclusion chromatography.[8]
-
Application in Signaling Pathway Studies
The ability to site-specifically label proteins with probes like fluorophores or affinity tags is invaluable for studying cellular signaling pathways. For instance, a receptor protein can be labeled to track its localization and trafficking upon ligand binding.
Caption: Studying a signaling pathway with a labeled receptor.
Conclusion
The functionalization of biomolecules using this compound and the iEDDA reaction offers a powerful and versatile platform for a wide range of applications in research and development.[6][10] The exceptionally fast kinetics, high specificity, and biocompatibility of this reaction make it an ideal tool for creating precisely modified biomolecules for use in cellular imaging, diagnostics, and as therapeutic agents.[1][2][5] The protocols provided herein offer a starting point for researchers to implement this technology in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving stability of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPT) in aqueous media. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my pink/red solution of this compound lose its color over time in an aqueous buffer?
A1: The characteristic pink or red color of your solution is due to the intact 1,2,4,5-tetrazine ring. The fading of this color indicates the degradation of the tetrazine molecule. The electron-deficient nature of the tetrazine ring, which is essential for its rapid reactivity in bioorthogonal chemistry, also makes it susceptible to nucleophilic attack by water and other nucleophiles present in aqueous media, leading to ring-opening and loss of conjugation.[1]
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The stability of DPT in aqueous media is primarily influenced by:
-
pH: Tetrazine stability generally decreases in basic aqueous solutions.[1]
-
Temperature: Higher temperatures typically accelerate the rate of degradation.
-
Presence of Nucleophiles: The electron-deficient tetrazine ring is prone to attack by nucleophiles. Water itself acts as a nucleophile, leading to hydrolysis. Other nucleophiles in your reaction mixture can also contribute to degradation.
-
Electronic Properties of Substituents: The pyridyl groups on DPT are electron-withdrawing, which enhances its reactivity in the desired inverse-electron-demand Diels-Alder (iEDDA) reaction but also destabilizes the tetrazine ring, making it more susceptible to nucleophilic attack.
Q3: How does the stability of this compound compare to other tetrazine derivatives?
A3: Generally, tetrazines with electron-withdrawing substituents, such as the 4-pyridyl groups in DPT, are less stable in aqueous media compared to tetrazines with electron-donating or neutral substituents.[2] For instance, dipyridyl-s-tetrazines have been observed to be quite unstable, with significant degradation occurring within 12 hours. In contrast, tetrazines with more electron-rich substituents, like hydroxyl- or phenyl-substituted tetrazines, exhibit greater stability. Interestingly, the 4-pyridyl isomer of DPT has been observed to degrade significantly faster than its 2-pyridyl counterpart in buffered aqueous solutions.
Q4: What are the likely degradation products of this compound in water?
A4: The degradation of DPT in aqueous media is initiated by the nucleophilic attack of water on the tetrazine ring. This leads to a series of reactions that can result in the cleavage of the tetrazine ring.
Q5: Are there more stable alternatives to this compound for long-term experiments?
A5: Yes, if long-term stability in an aqueous environment is critical, consider using tetrazine derivatives with more electron-donating or sterically hindering substituents. While these may exhibit slower reaction kinetics in iEDDA reactions, their enhanced stability can be advantageous for prolonged experiments.[1] Hydroxyl-substituted tetrazines, for example, have been shown to be more stable in aqueous media.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of color of the DPT solution upon dissolution in aqueous buffer. | The DPT is degrading rapidly due to hydrolysis, which can be accelerated by basic pH. | Prepare fresh solutions of DPT immediately before use. If your experimental conditions allow, consider using a neutral or slightly acidic buffer (pH < 7.4). |
| Low yield in bioorthogonal ligation reaction. | The DPT may be degrading before it has a chance to react with the dienophile, or the dienophile itself may be unstable. | Minimize the pre-incubation time of DPT in the aqueous medium. If possible, add the DPT to the reaction mixture last. Verify the stability of your dienophile under the reaction conditions. |
| Inconsistent experimental results. | The rate of DPT degradation may vary between experiments due to slight differences in pH, temperature, or buffer composition. | Standardize your experimental protocol meticulously. Prepare fresh buffers for each experiment and accurately control the temperature. Perform a stability assessment of DPT in your specific experimental medium. |
| Observing unexpected side products. | Degradation products of DPT may be reacting with other components in your system, or the DPT itself may be undergoing side reactions. | Characterize the side products using techniques like LC-MS to understand the degradation pathway. Consider purifying your desired conjugate to remove any interfering species. |
Data Presentation
Table 1: Comparative Stability of Various Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Substituent Type | Stability in Aqueous Media (General Trend) | Quantitative Data (if available) |
| This compound | Electron-withdrawing | Less stable | Degrades significantly faster than the 2-pyridyl isomer. |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Electron-withdrawing | Relatively unstable | 60-85% degradation after 12 hours in 1:9 DMSO/PBS at 37°C. |
| 3-Phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Mixed | More stable than dipyridyl | >75% remaining after 12 hours. |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Neutral | More stable than dipyridyl | >75% remaining after 12 hours. |
| Hydroxyl-substituted tetrazines | Electron-donating | More stable | Marginal degradation observed after 12 hours. |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay for DPT Stability
This protocol allows for the determination of the stability of DPT in a given aqueous medium by monitoring the decrease in its characteristic absorbance over time.
Materials:
-
This compound (DPT)
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DPT (e.g., 10 mM) in anhydrous DMSO.
-
Reaction Solution Preparation: In a quartz cuvette, dilute the DPT stock solution with the pre-warmed aqueous buffer to a final concentration that gives an initial absorbance in the range of 0.5-1.0 at the λmax of DPT (typically around 520-540 nm). Ensure the final concentration of DMSO is low (e.g., ≤1%) to minimize its effect on the reaction.
-
Data Acquisition:
-
Immediately place the cuvette in the temperature-controlled spectrophotometer (e.g., at 37°C).
-
Measure the absorbance at the λmax at time zero (A₀).
-
Continue to measure the absorbance at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 12-24 hours).
-
-
Data Analysis:
-
Calculate the percentage of DPT remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100, where Aₜ is the absorbance at time t.
-
Plot the percentage of remaining DPT against time to visualize the degradation profile.
-
The half-life (t₁/₂) of DPT in the medium can be determined from this plot.
-
Protocol 2: HPLC-Based Assay for DPT Stability
This method provides a more quantitative assessment of DPT stability and can also be used to detect the formation of degradation products.
Materials:
-
DPT
-
Anhydrous DMSO
-
Aqueous buffer of choice
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DPT in DMSO.
-
Dilute the stock solution into the pre-warmed aqueous buffer to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), inject an aliquot of the sample onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (often with 0.1% TFA) to elute the DPT and any degradation products.
-
Monitor the elution profile at the λmax of DPT.
-
-
Data Analysis:
-
Determine the peak area of the DPT at each time point.
-
Calculate the percentage of DPT remaining relative to the initial time point.
-
Plot the percentage of remaining DPT against time to determine the degradation kinetics and half-life.
-
New peaks appearing in the chromatogram over time can be further analyzed (e.g., by LC-MS) to identify degradation products.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of DPT in aqueous media.
Caption: A logical guide for troubleshooting DPT instability issues.
References
Technical Support Center: Optimizing iEDDA Reactions with 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction kinetics of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPT) in inverse electron-demand Diels-Alder (iEDDA) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the iEDDA reaction involving DPT?
A1: The inverse-electron-demand Diels-Alder (iEDDA) reaction is a type of [4+2] cycloaddition. In this specific case, the electron-deficient this compound (DPT) acts as the diene, reacting with an electron-rich dienophile, typically a strained alkene or alkyne. The reaction proceeds through a concerted mechanism, forming a highly unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine product. If an alkyne is used as the dienophile, the product is a pyridazine.[1][2]
Q2: How do the pyridyl substituents on DPT influence its reactivity?
A2: The pyridyl groups are electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine ring.[3][4] According to frontier molecular orbital theory, a smaller energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) leads to a faster reaction rate.[1][5] Therefore, the presence of two pyridyl substituents makes DPT one of the more reactive tetrazines for iEDDA reactions.[3]
Q3: What is the trade-off between the reactivity and stability of DPT?
A3: Generally, there is an inverse correlation between the reactivity and stability of tetrazines.[4][6] The same electron-withdrawing properties of the pyridyl groups that enhance the reactivity of DPT also make the tetrazine ring more susceptible to nucleophilic attack and degradation, particularly in aqueous or protic solvents.[5][7][8] This can lead to a shorter half-life of DPT under physiological conditions compared to more electron-rich tetrazines.[7][8]
Q4: Which dienophiles are most suitable for reactions with DPT?
A4: Strained alkenes and alkynes are the most effective dienophiles for rapid iEDDA reactions with DPT due to their high HOMO energies, which reduce the HOMO-LUMO energy gap.[1] Commonly used highly reactive dienophiles include:
-
Trans-cyclooctenes (TCO): Exhibit exceptionally fast kinetics.[2]
-
Bicyclononynes (BCN): Also provide very rapid reaction rates.[3]
-
Norbornenes: While less reactive than TCO or BCN, they are still effective and often more readily available.[9][10]
Unstrained alkenes will react much more slowly.[11]
Q5: What are the typical products of the iEDDA reaction with DPT?
A5: The reaction of DPT with an alkene dienophile initially forms a 4,5-dihydropyridazine, which can then isomerize to a more stable 1,4-dihydropyridazine.[12][13] These dihydropyridazines can be subsequently oxidized to the corresponding pyridazine. Reaction with an alkyne dienophile directly yields the pyridazine product along with the evolution of nitrogen gas.[2][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Low Dienophile Reactivity: The dienophile is not sufficiently electron-rich or strained. 2. Low Reagent Concentration: Concentrations of DPT and/or the dienophile are too low. 3. Suboptimal Solvent: The solvent may not be ideal for the reaction. 4. Low Temperature: The reaction is being performed at a temperature that is too low. | 1. Switch to a more reactive dienophile: Use a strained alkene like TCO or BCN.[2][3] 2. Increase reagent concentrations: If possible, increase the concentration of one or both reactants. 3. Optimize the solvent: While iEDDA reactions can be performed in a variety of solvents, polar solvents can sometimes accelerate the reaction.[4] For biological applications, aqueous buffers are common. 4. Increase the temperature: If the reactants are stable at higher temperatures, increasing the reaction temperature can enhance the rate.[4] |
| Low Product Yield | 1. DPT Degradation: DPT is unstable under the reaction conditions (e.g., prolonged reaction time in aqueous buffer).[7][8] 2. Side Reactions: The dienophile may be undergoing other reactions. 3. Incomplete Reaction: See "Slow or Incomplete Reaction" above. 4. Formation of Isomers/Byproducts: The reaction may produce a mixture of dihydropyridazine isomers or other byproducts.[12] | 1. Minimize reaction time: Use a more reactive dienophile to shorten the required reaction time. Prepare DPT solutions fresh. 2. Purify reagents: Ensure the purity of both DPT and the dienophile. 3. Address the cause of the incomplete reaction. 4. Optimize purification: Develop a purification strategy (e.g., chromatography) that can separate the desired product from isomers and byproducts. Consider methods to promote oxidation to a single pyridazine product if desired.[13] |
| Difficulty Reproducing Results | 1. Variability in Reagent Quality: Purity of DPT or the dienophile may vary between batches. 2. Inconsistent Reaction Conditions: Small changes in temperature, pH, or solvent composition can affect kinetics. 3. DPT Instability: DPT solution may be degrading over time if not stored properly or used promptly. | 1. Characterize new batches of reagents: Verify the purity of new lots of DPT and the dienophile. 2. Strictly control reaction parameters: Carefully control temperature, pH, and solvent preparation. 3. Prepare DPT solutions fresh: For optimal results, prepare solutions of DPT immediately before use, especially in aqueous buffers. |
| Formation of Multiple Products | 1. Isomerization of Dihydropyridazine: The initial 4,5-dihydropyridazine product can isomerize to the 1,4-dihydropyridazine.[12] 2. Oxidation of Dihydropyridazine: The dihydropyridazine products can be oxidized to the corresponding pyridazine, leading to a mixture of reduced and oxidized forms.[13] | 1. This is an inherent feature of the reaction with alkene dienophiles. If a single product is desired, consider using an alkyne dienophile to directly form the pyridazine. 2. Control oxidation or drive to completion: To obtain the pyridazine, the reaction can be exposed to air or a mild oxidant. For some applications, heating in an aqueous solution in the presence of air can drive the conversion.[13] To maintain the dihydropyridazine form, the reaction should be protected from air and strong oxidizing agents. |
Data Presentation
Table 1: Second-Order Rate Constants (k₂) of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with Various Dienophiles.
Note: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine is a close structural analog of DPT (this compound) and their reactivities are expected to be very similar. Data for the 4-pyridyl isomer is less commonly reported.
| Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Bicyclononyne (BCN) | Methanol | 118 | [3] |
| trans-cyclooctene (TCO) | Methanol | 1140 | [2] |
| trans-cyclooctene (TCO) | 9:1 Methanol/Water | 2000 | [2] |
| Norbornene | Various | Slower than TCO and BCN | [9][10] |
Table 2: Stability of Pyridyl-Substituted Tetrazines in Aqueous Media.
| Tetrazine Derivative | Conditions | Stability | Reference |
| 3,6-di(pyridin-2-yl)-s-tetrazine | 1:9 DMSO/PBS, 37°C | 60-85% degraded after 12 hours | [8] |
| Methyl-pyridyl tetrazines | Full cell growth medium, 37°C | Significant degradation observed, with Me4Pyr showing ~70% degradation after 12 hours | [7] |
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant (k₂) using UV-Vis Spectrophotometry
This protocol is for determining the reaction kinetics under pseudo-first-order conditions.
1. Materials:
- This compound (DPT)
- Dienophile of interest (e.g., TCO, BCN, norbornene)
- Anhydrous solvent (e.g., methanol, acetonitrile, or an appropriate aqueous buffer)
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes (1 cm path length)
- Micropipettes and volumetric flasks
2. Stock Solution Preparation:
- Prepare a stock solution of DPT in the chosen solvent at a known concentration (e.g., 0.1 mM).
- Prepare a series of stock solutions of the dienophile in the same solvent at concentrations that are at least 10-fold higher than the final DPT concentration (e.g., 1 mM, 2 mM, 5 mM, 10 mM).
3. Kinetic Measurement:
- Set the spectrophotometer to monitor the absorbance of DPT at its λ_max (around 520-540 nm, should be determined empirically).
- Equilibrate the DPT solution and the dienophile solutions to the desired reaction temperature (e.g., 25°C or 37°C).
- In a quartz cuvette, mix a known volume of the DPT stock solution with a known volume of the solvent.
- Initiate the reaction by adding a small volume of the dienophile stock solution to the cuvette, ensuring rapid mixing. The final concentration of the dienophile should be in large excess of the DPT concentration.
- Immediately begin recording the absorbance of the DPT at its λ_max over time until the absorbance signal disappears or stabilizes at a baseline, indicating the reaction is complete.
- Repeat the measurement for each concentration of the dienophile.
4. Data Analysis:
- Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a single exponential decay function: A_t = A_₀ * e^(-k_obs * t), where A_t is the absorbance at time t, and A_₀ is the initial absorbance.
- Plot the calculated k_obs values against the corresponding concentrations of the dienophile.
- The second-order rate constant (k₂) is the slope of the resulting linear plot (k_obs = k₂ * [Dienophile]).
Visualizations
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Asymmetric 3,6-Disubstituted-1,2,4,5-Tetrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of asymmetric 3,6-disubstituted-1,2,4,5-tetrazines.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of asymmetric tetrazines, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Asymmetric Tetrazine
| Potential Cause | Recommended Solution | Citation |
| Formation of Symmetric Byproducts | In solution-phase synthesis, the formation of undesired symmetrical tetrazines is a common issue that lowers the yield of the target asymmetric product. Consider switching to a solid-phase synthesis approach, which can eliminate this problem by site isolation of the first substituent. | [1][2] |
| Incomplete Reaction | The reaction may not have gone to completion. For solution-phase synthesis, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields. For reactions involving less reactive nitriles, adding a Lewis acid catalyst like Ni(OTf)₂ or Zn(OTf)₂ can significantly improve yields. | [3][4][5] |
| Degradation of Reactants or Products | Tetrazines, especially those with strong electron-withdrawing groups, can be unstable in aqueous media or under harsh acidic conditions used for cleavage from solid supports. Ensure starting materials are pure and dry. Use freshly prepared solutions and consider degassing if your molecules are sensitive to oxidation. For solid-phase synthesis, use milder cleavage conditions if possible. | [1][6][7] |
| Suboptimal Reaction Conditions | The chosen synthetic route may not be optimal for your specific substrates. The classical Pinner synthesis, for example, is often unsuitable for aliphatic or unsymmetrical tetrazines. Explore alternative methods such as Lewis acid-catalyzed one-pot synthesis, thiol-promoted synthesis, or Pd-catalyzed cross-coupling reactions for a broader substrate scope and potentially higher yields. | [1][2][8][9] |
| Inefficient Oxidation | The final oxidation step from the dihydrotetrazine intermediate to the tetrazine can be inefficient. While air oxidation is sometimes used, a more reliable method is the use of an oxidizing agent like sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or HCl). However, be aware that this can sometimes lead to side reactions with sensitive functional groups. | [3][4][10] |
Issue 2: Difficulty in Purification of the Asymmetric Tetrazine
| Potential Cause | Recommended Solution | Citation |
| Co-elution of Symmetric Byproducts | The desired asymmetric tetrazine and the two possible symmetric byproducts often have similar polarities, making their separation by column chromatography challenging. Solid-phase synthesis is a highly effective strategy to avoid the formation of these byproducts, requiring only a single final purification step after cleavage. | [1][2] |
| Presence of Unreacted Starting Materials | Incomplete reactions can leave significant amounts of starting nitriles or other reagents in the crude product mixture. Monitor the reaction progress using TLC or LC-MS to ensure completion. If the reaction has stalled, consider adding more of the excess reagent or a catalyst. | [4] |
| Product Precipitation Issues | In some protocols, the desired product is expected to precipitate from the reaction mixture upon cooling. If this does not occur, it may still be dissolved in the solvent. The precipitate that does form could be a byproduct, such as sulfur in sulfur-mediated reactions. Analyze both the precipitate and the supernatant to locate your product. | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing asymmetric 3,6-disubstituted-1,2,4,5-tetrazines?
A1: A primary challenge is the statistical formation of a mixture of products in classical solution-phase synthesis. When reacting two different nitriles (R¹CN and R²CN) with hydrazine, the desired asymmetric tetrazine (R¹-Tz-R²) is formed along with two undesired symmetric tetrazines (R¹-Tz-R¹ and R²-Tz-R²). This often leads to low yields of the target compound and difficult purification.[1][2]
Q2: Are there general strategies to improve the yields of asymmetric tetrazines?
A2: Yes, several modern synthetic strategies have been developed to overcome the limitations of classical methods. These include:
-
Lewis Acid Catalysis: The use of Lewis acids like Ni(II) and Zn(II) salts can catalyze the formation of tetrazines directly from nitriles, often leading to improved yields (up to 75% in some cases).[5][11]
-
Solid-Phase Synthesis: Synthesizing the tetrazine on a solid support allows for the sequential introduction of the two different substituents, which prevents the formation of symmetric byproducts and simplifies purification.[1][2]
-
Divergent "Platform" Synthesis: This approach involves synthesizing a versatile tetrazine intermediate, such as a 3-thiomethyltetrazine, which can then be further functionalized through methods like Pd-catalyzed cross-coupling to introduce the second, different substituent.[9][12]
Q3: My tetrazine appears to be degrading during the workup or purification. What can I do?
A3: Tetrazine stability can be an issue, particularly for those bearing strong electron-withdrawing groups which makes them more susceptible to nucleophilic attack.[6][7] If you suspect degradation, consider the following:
-
Avoid strongly acidic or basic conditions during workup.
-
If performing chromatography, use a less acidic silica gel or switch to a different stationary phase.
-
Minimize exposure to aqueous media, especially at non-neutral pH.
-
Store the purified tetrazine under an inert atmosphere, protected from light, and at a low temperature.
Q4: Can I synthesize asymmetric tetrazines with aliphatic substituents?
A4: Yes, while classical methods are often inefficient for aliphatic nitriles, newer methods have made these compounds more accessible.[2] Lewis acid-catalyzed approaches have been shown to work with unactivated aliphatic nitriles.[11] Additionally, methods involving the conversion of carboxylic esters to tetrazines and cross-coupling reactions have been successfully applied to the synthesis of tetrazines with aliphatic groups.[9][13]
Q5: What is a good starting point for developing a new asymmetric tetrazine synthesis?
A5: A good starting point is to consider a Lewis acid-catalyzed one-pot synthesis or a solid-phase approach. For example, reacting an aromatic or alkyl nitrile with formamidine salts in the presence of a catalyst like Ni(OTf)₂ can be an efficient route.[1][11] If you need to produce a library of analogs with a common core, a divergent approach using a functionalized intermediate (e.g., a 3-bromo- or 3-thiomethyl-tetrazine) followed by cross-coupling would be highly advantageous.[9][13]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of an Asymmetric Tetrazine
This protocol is adapted from methodologies demonstrating the use of Lewis acids to improve yields in asymmetric tetrazine synthesis.[5][11]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the first nitrile (R¹-CN, 1.0 eq), the second nitrile precursor (e.g., formamidine acetate for an unsubstituted position, or a second nitrile R²-CN, 1.0-1.5 eq), and the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 eq).
-
Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., ethanol or dioxane). Slowly add anhydrous hydrazine (approximately 50 equivalents) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor its progress by TLC or LC-MS. Reactions can take from several hours to overnight.
-
Oxidation: After cooling the reaction to 0 °C, slowly add a solution of sodium nitrite (NaNO₂, ~3 eq) in water. Then, carefully add glacial acetic acid. The solution should change color, indicating the formation of the tetrazine.
-
Workup and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Synthesis of an Asymmetric Tetrazine
This protocol outlines a general workflow for solid-phase tetrazine synthesis, which avoids the formation of symmetric byproducts.[1][2]
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like dichloromethane (DCM).
-
Loading the First Nitrile: Attach the first nitrile-containing building block (R¹-CN) to the resin using standard solid-phase peptide synthesis (SPPS) coupling conditions.
-
Tetrazine Formation with the Second Nitrile: Swell the resin in a solution of the second nitrile (R²-CN), which can be used as the solvent or dissolved in a co-solvent like dioxane. Add a thiol activator/catalyst (e.g., 3-mercaptopropionic acid) and hydrazine. Heat the mixture to drive the reaction.
-
Oxidation: After the reaction is complete, wash the resin thoroughly. Oxidize the dihydrotetrazine on-resin using an aqueous solution of NaNO₂ and HCl at 0 °C. The resin beads should turn a characteristic pink/red color.
-
Cleavage and Purification: Wash the resin again to remove excess reagents. Cleave the asymmetric tetrazine from the solid support using an appropriate cleavage cocktail (e.g., a solution containing trifluoroacetic acid, being mindful of potential product degradation). Concentrate the cleavage solution and purify the final product by HPLC.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in asymmetric tetrazine synthesis.
Caption: Comparison of major synthetic strategies for asymmetric 3,6-disubstituted-1,2,4,5-tetrazines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine Ligations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in inverse-electron-demand Diels-Alder (iEDDA) ligation reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Conjugate
Potential Cause: You are observing a low yield or complete absence of your target product after the ligation reaction. This can be indicated by the persistence of the tetrazine's characteristic pink/red color or by analytical methods such as HPLC, LC-MS, or SDS-PAGE.
Troubleshooting Steps:
-
Verify Reactant Integrity:
-
Tetrazine Stability: this compound can degrade, especially in aqueous solutions.[1] A colorless tetrazine solution is indicative of decomposition.[2] It is sensitive to nucleophiles and non-optimal pH conditions.[2][3]
-
Solution: Prepare tetrazine solutions fresh before each use. Store the solid compound and solutions protected from light in a cool, dry place.
-
-
Dienophile Purity: Ensure the purity of your dienophile (e.g., trans-cyclooctene (TCO), norbornene derivatives). Impurities can inhibit the reaction.
-
Solution: Use highly purified dienophiles and store them under appropriate conditions to prevent degradation or isomerization.
-
-
-
Optimize Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio is theoretically ideal, an excess of one reactant may be necessary, particularly at low concentrations. However, a large excess of tetrazine can sometimes lead to the formation of 1:2 (dienophile:tetrazine) adducts.[2]
-
Solution: Empirically determine the optimal stoichiometry. A slight excess (1.05-1.5 equivalents) of the tetrazine is a good starting point.[4]
-
-
Solvent: The reaction rate can be influenced by the solvent. Polar protic solvents such as water and methanol can accelerate the reaction.[2][5]
-
Solution: Ensure your reactants are fully dissolved. For biomolecules, aqueous buffers like PBS are common. A small amount of an organic co-solvent (e.g., DMSO, DMF) can be used to aid solubility, but its concentration should be minimized to avoid negative effects on biomolecules.[4]
-
-
pH: The stability of this compound is pH-dependent, with degradation occurring in basic aqueous solutions.[1][6] For most common dienophiles like TCO and norbornene, the ligation reaction itself is largely pH-independent.[6]
-
Temperature and Time: Most tetrazine ligations are rapid and proceed efficiently at room temperature (25°C) or 37°C.[4]
-
-
Address Reactant Precipitation:
-
Poor solubility of either reactant can significantly lower the reaction yield.
-
Solution: For biomolecule conjugations, consider using derivatives with PEG linkers to enhance aqueous solubility.[4]
-
-
Issue 2: Presence of Unexpected Side Products in the Final Mixture
Potential Cause: Analytical techniques (e.g., HPLC, Mass Spectrometry) reveal the presence of species other than the starting materials and the desired product.
Troubleshooting Steps:
-
Tetrazine Degradation Products:
-
Reaction with Nucleophiles:
-
Tetrazines can react with nucleophiles, such as thiols (e.g., from cysteine residues or dithiothreitol).[3][7] This can lead to the formation of tetrazine-thiol adducts.[3]
-
Solution: If possible, minimize the concentration of external nucleophiles in the reaction buffer. If thiols are part of your biomolecule, use a minimal excess of tetrazine and optimize the reaction time to favor the iEDDA reaction.
-
-
-
Incomplete Reaction Cascade:
-
Dienophile-Related Side Reactions:
-
The dienophile itself may be unstable or prone to side reactions under the ligation conditions (e.g., oxidation).
-
Solution: Ensure the stability of your dienophile under the chosen reaction conditions by running appropriate controls.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound ligation?
A1: This ligation proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction. The electron-deficient 1,2,4,5-tetrazine acts as the diene and reacts with an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) to form a stable dihydropyridazine product, which can then oxidize to a pyridazine.[12][13]
Q2: How can I monitor the progress of my ligation reaction?
A2: this compound has a characteristic pink or red color and a distinct UV-Vis absorbance. The reaction can be monitored by the disappearance of this color or by following the decrease in the tetrazine's absorbance (typically between 510 and 550 nm) using a spectrophotometer.[14]
Q3: What are the best methods for purifying the final conjugate?
A3: The choice of purification method depends on the properties of your conjugate. For biomolecules, size-exclusion chromatography (SEC) is commonly used to separate the larger conjugate from smaller, unreacted tetrazine.[15] Other techniques include hydrophobic interaction chromatography (HIC), ion-exchange chromatography (IEX), and reversed-phase HPLC.[15] For pyridyl-tetrazine tagged proteins, immobilized metal affinity chromatography (IMAC) can be a highly specific purification method.[16]
Q4: How does the choice of dienophile affect the reaction?
A4: The structure of the dienophile significantly impacts the reaction kinetics. Strained alkenes, such as trans-cyclooctene (TCO), react much faster than less strained dienophiles like norbornene.[17] The electronic properties of the dienophile also play a role; electron-donating groups on the dienophile can increase the reaction rate.[4]
Q5: Is a catalyst required for this reaction?
A5: No, the iEDDA reaction between tetrazines and strained dienophiles is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst. This makes it highly suitable for applications in biological systems where catalysts can be cytotoxic.[4]
Data Presentation
Table 1: Influence of Reaction Parameters on Ligation Efficiency
| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |
| Tetrazine Stability | Use freshly prepared solutions | Tetrazines can degrade in aqueous media.[1] | Low reaction yield.[2] |
| Stoichiometry | Start with a 1.05-1.5 molar excess of tetrazine | Drives the reaction to completion.[4] | Incomplete reaction or formation of 1:2 adducts with large excess.[2] |
| pH | 6.0 - 9.0 | Balances tetrazine stability and reaction rate.[4][6] | Tetrazine degradation at high pH.[6] |
| Temperature | Room temperature (25°C) or 37°C | Reaction is typically fast at these temperatures.[4] | Slower reaction at lower temperatures; potential degradation of biomolecules at higher temperatures.[2] |
| Solvent | Aqueous buffers (e.g., PBS) with minimal co-solvent | Biocompatible and can accelerate the reaction.[2][5] | Reactant precipitation; denaturation of biomolecules with high co-solvent concentration.[4] |
Experimental Protocols
Protocol 1: General Ligation of a Dienophile-Modified Protein
-
Protein Preparation: Prepare a solution of the dienophile-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Tetrazine Solution Preparation: Immediately before use, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Ligation Reaction: Add the desired molar excess (e.g., 1.5 equivalents) of the tetrazine stock solution to the protein solution. Ensure the final concentration of the organic co-solvent is compatible with your protein (typically <5%).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The reaction progress can be monitored by the disappearance of the pink color.
-
Purification: Remove the unreacted tetrazine and any side products by size-exclusion chromatography (e.g., a PD-10 desalting column), eluting with PBS.
-
Analysis: Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to confirm conjugation and assess purity.
Protocol 2: Conversion of Dihydropyridazine to Pyridazine
-
Initial Ligation: Perform the ligation reaction as described in Protocol 1.
-
Heat Treatment: After the initial incubation, dilute the reaction mixture with water to a final water content of ≥95%.[10][11]
-
Incubation: Heat the aqueous reaction mixture at 60°C for a minimum of 10 minutes in the presence of air.[10][11]
-
Purification and Analysis: Proceed with the purification and analysis of the final, stable pyridazine product.
Mandatory Visualizations
Caption: A general experimental workflow for this compound ligations.
Caption: A logical flowchart for troubleshooting low yield in tetrazine ligation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unict.it [iris.unict.it]
- 10. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPT)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the reactivity of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPT) in bioorthogonal reactions.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the reactivity of DPT in inverse-demand Diels-Alder (iEDDA) reactions?
The pH of the reaction medium is a critical parameter that can significantly impact the outcome of iEDDA reactions involving DPT by affecting two main aspects: the stability of the DPT molecule and the reactivity of the dienophile.
-
DPT Stability: 1,2,4,5-tetrazines, including DPT, can be susceptible to degradation in aqueous solutions, particularly under basic conditions.[1][2] Electron-withdrawing substituents, such as the pyridyl groups in DPT, can destabilize the tetrazine ring system, making it more prone to decomposition at higher pH.[1] It has been observed that dipyridyl-s-tetrazines can be rather unstable, with significant degradation occurring in phosphate-buffered saline (PBS) at pH 7.4 over 12 hours.[1][3]
-
Dienophile Reactivity: The nature of the dienophile plays a crucial role in how pH affects the overall reaction rate.
-
For many commonly used strained alkene and alkyne dienophiles, such as trans-cyclooctene (TCO) and norbornene derivatives, the iEDDA reaction rate is largely independent of pH.[1][2]
-
However, for certain dienophiles like vinylboronic acids (VBAs), the reaction rate increases at a higher pH (typically in the range of 8 to 11).[1][2] This is because the boronic acid is in equilibrium with its more reactive boronate anion form at basic pH.[1]
-
Q2: What is the optimal pH for conducting a reaction with DPT?
The optimal pH is highly dependent on the specific dienophile being used in the reaction.
-
For pH-independent dienophiles like TCO and norbornene, a physiological pH range of 7.2-8.0 is a good starting point, as this range is also crucial for maintaining the integrity of biological samples.[2]
-
For pH-dependent dienophiles such as VBAs, a higher pH (8-11) will likely result in a faster reaction rate.[1] However, the increased reactivity at higher pH must be balanced against the decreased stability of the DPT molecule.
Q3: My DPT solution is losing its characteristic pink/red color before I add the dienophile. What is happening?
The fading of the tetrazine color is a visual indicator of its degradation.[2] This is a common issue, especially in aqueous buffers with a basic pH. To mitigate this, consider the following:
-
Lower the pH: If your dienophile's reactivity is not negatively impacted, performing the reaction at a neutral or slightly acidic pH can improve the stability of DPT.[2]
-
Prepare Fresh Solutions: Always prepare DPT solutions fresh before use to minimize degradation.
-
Limit Exposure to Light: While not explicitly stated for DPT, some tetrazine derivatives can be light-sensitive. It is good practice to protect solutions from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Suboptimal pH: The pH may be too low for a pH-dependent dienophile (e.g., VBA) or too high, causing DPT degradation before it can react. | Optimize pH: For pH-independent dienophiles (TCO, norbornene), ensure the pH is in the 7.2-8.0 range. For VBAs, carefully test a range of basic pH values (e.g., 8, 9, 10) to find a balance between dienophile reactivity and DPT stability.[1][2] |
| DPT Degradation: The DPT has decomposed in the reaction buffer. | Check DPT Stability: Monitor the absorbance of a DPT solution in your buffer over time to assess its stability. Prepare DPT solutions fresh and add them to the reaction last. Consider using a slightly more acidic buffer if possible.[2] | |
| Low Dienophile Reactivity: The chosen dienophile has an intrinsically slow reaction rate with DPT. | Increase Reactant Concentration: If possible, increasing the concentration of the dienophile can help drive the reaction forward. | |
| Loss of DPT color before reaction | High pH: Basic conditions are causing rapid degradation of the DPT. | Lower Buffer pH: Move to a neutral or slightly acidic pH if the reaction chemistry allows.[2] |
| Prolonged Incubation: The DPT solution was prepared too far in advance of the experiment. | Prepare Fresh Solutions: Make DPT solutions immediately before use. | |
| Inconsistent results between experiments | pH Fluctuation: The pH of the buffer was not consistent between experimental runs. | Verify Buffer pH: Always measure and adjust the pH of your reaction buffer immediately before use. |
| DPT Stock Degradation: The stock solution of DPT has degraded over time. | Use Fresh Stock: Prepare new stock solutions of DPT regularly and store them under appropriate conditions (typically cold and dark). |
Data Presentation
| pH Range | DPT Stability | Reactivity with TCO/Norbornene | Reactivity with Vinylboronic Acids (VBAs) |
| Acidic (pH < 7) | Generally more stable | Largely unaffected | Slower |
| Neutral (pH 7.0-7.5) | Moderate stability, some degradation possible over time[1][3] | Generally optimal for biological applications[2] | Moderate |
| Basic (pH > 7.5) | Decreased stability, significant degradation possible[1][2] | Largely unaffected | Faster, rate increases with pH[1] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Effect of pH on DPT Reactivity
This protocol outlines a general method to determine the second-order rate constant (k₂) for the reaction between DPT and a dienophile at different pH values.
-
Reagent Preparation:
-
Prepare a stock solution of DPT in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the dienophile in the same solvent.
-
Prepare a series of reaction buffers at the desired pH values (e.g., pH 6.5, 7.4, 8.5).
-
-
Kinetic Measurement using UV-Vis Spectroscopy:
-
Set the UV-Vis spectrophotometer to monitor the reaction at the λmax of the DPT (typically in the 520-540 nm range).[4]
-
In a quartz cuvette, add the reaction buffer.
-
Add the DPT stock solution to the cuvette to a final concentration that gives a suitable initial absorbance (e.g., 50-100 µM).
-
Initiate the reaction by adding the dienophile stock solution. The dienophile should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance decay over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.
-
Repeat the measurement at each desired pH to determine the effect of pH on the reaction rate.
-
Mandatory Visualizations
Caption: Logical relationship between pH and DPT reactivity.
Caption: Experimental workflow for pH-dependent reactivity studies.
References
solubility issues of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPT) in biological experiments, with a focus on addressing its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPT) and what is it used for?
A1: this compound, also known as 3,6-bis(4-pyridyl)-s-tetrazine, is a chemical compound widely used in bioorthogonal chemistry. Its primary application is in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that allows for the specific and rapid ligation of molecules in complex biological environments. This makes it a valuable tool for applications such as live-cell imaging, pre-targeted therapy, and the construction of antibody-drug conjugates (ADCs).
Q2: I'm having trouble dissolving DPT in my aqueous biological buffer. Why is this happening?
A2: DPT, like many other 3,6-diaryl tetrazines, has inherently low solubility in aqueous solutions. This is due to its rigid, aromatic structure. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS), TRIS, or HEPES will likely result in precipitation or an inability to achieve the desired concentration.
Q3: What is the recommended solvent for preparing a stock solution of DPT?
A3: The recommended solvent for preparing a high-concentration stock solution of DPT is anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). DPT is significantly more soluble in these organic solvents.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the experiment. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1%, with many researchers aiming for a final concentration of 0.5% or less to minimize cytotoxicity.[1][2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal DMSO concentration for your specific cell line and assay.
Q5: How can I prevent my DPT from precipitating when I dilute the DMSO stock solution into my aqueous buffer?
A5: This phenomenon, often called "solvent shock," can be minimized by following a specific dilution protocol. Instead of adding the aqueous buffer to the concentrated DMSO stock, you should add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This gradual introduction allows the DPT molecules to disperse more effectively and can prevent aggregation and precipitation.
Troubleshooting Guide: DPT Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with DPT in biological buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. | 1. Add the DPT/DMSO stock solution dropwise to the vigorously stirred aqueous buffer. 2. Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock. 3. Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer. |
| Low final concentration achievable in the biological buffer. | Inherent low aqueous solubility of DPT. | 1. Increase the percentage of co-solvent (DMSO or DMF) in the final solution, being mindful of the tolerance of your biological system. 2. Consider using a more water-soluble tetrazine derivative if your experiment allows. 3. The use of PEGylated linkers on the tetrazine molecule can improve aqueous solubility.[5] |
| Precipitation observed over time in the final buffer solution. | Unstable solution: The compound may be kinetically trapped in a supersaturated state and precipitates over time. | 1. Prepare the final DPT solution fresh before each experiment. 2. If storage is necessary, store at a constant temperature and avoid freeze-thaw cycles. 3. Filter the solution through a 0.22 µm filter after preparation to remove any initial micro-precipitates. |
| Inconsistent experimental results. | Variable DPT concentration due to partial precipitation. | 1. Visually inspect your DPT solution for any signs of precipitation before each use. 2. If you suspect precipitation, centrifuge the solution and measure the concentration of the supernatant using a spectrophotometer (tetrazines have a characteristic absorbance). 3. Adhere strictly to a standardized protocol for solution preparation. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for DPT in various biological buffers is challenging as it is highly dependent on the exact buffer composition, pH, and temperature. The following table provides an estimation based on available literature and general chemical principles. Researchers are strongly encouraged to determine the solubility empirically in their specific experimental system.
| Buffer | pH | Temperature (°C) | Estimated Solubility of DPT | Notes |
| PBS | 7.4 | 25 | Very Low (<0.1 mg/mL) | Solubility is expected to be minimal. |
| TRIS | 7.4 | 25 | Very Low (<0.1 mg/mL) | Similar to PBS, low solubility is anticipated. |
| HEPES | 7.4 | 25 | Very Low (<0.1 mg/mL) | Low solubility is expected. |
| PBS with 1% DMSO | 7.4 | 25 | Low | The presence of DMSO will increase solubility, but it may still be limited. |
| PBS with 5% DMSO | 7.4 | 25 | Moderate | Higher concentrations of DMSO will further enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a DPT Stock Solution and Dilution in Biological Buffer
Objective: To prepare a concentrated stock solution of DPT in DMSO and dilute it to a working concentration in a biological buffer with minimal precipitation.
Materials:
-
This compound (DPT) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile biological buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 10 mM DPT Stock Solution in DMSO:
-
Weigh out the appropriate amount of DPT powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the DPT is completely dissolved. This is your concentrated stock solution.
-
-
Dilution into Biological Buffer:
-
Place the desired volume of your biological buffer into a sterile container with a magnetic stir bar.
-
Place the container on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly, add the required volume of the 10 mM DPT/DMSO stock solution dropwise to the center of the vortex of the stirring buffer.
-
Continue stirring for 5-10 minutes to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Pre-targeted Cell Imaging using DPT and TCO-modified Antibody
Objective: To perform a two-step pre-targeted cell imaging experiment using a trans-cyclooctene (TCO)-modified antibody and a DPT-fluorophore conjugate.
Materials:
-
Cells expressing the target antigen of interest
-
TCO-modified antibody specific for the target antigen
-
DPT-fluorophore conjugate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Pre-targeting with TCO-Antibody:
-
Plate your cells of interest and allow them to adhere overnight.
-
Prepare a solution of the TCO-modified antibody in complete cell culture medium at the desired concentration.
-
Incubate the cells with the TCO-antibody solution for the recommended time (typically 1-2 hours) at 37°C to allow for antibody binding to the target antigen.
-
Wash the cells three times with PBS to remove any unbound antibody.
-
-
Labeling with DPT-Fluorophore:
-
Prepare a working solution of the DPT-fluorophore conjugate in complete cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
Incubate the pre-targeted cells with the DPT-fluorophore solution for a specific duration (e.g., 30-60 minutes) at 37°C. The DPT will react with the TCO on the bound antibodies.
-
Wash the cells three times with PBS to remove any unbound DPT-fluorophore.
-
-
Imaging:
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizations
Caption: Pre-targeted cell imaging workflow using DPT.
Caption: Troubleshooting logic for DPT solubility issues.
References
- 1. interchim.fr [interchim.fr]
- 2. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
how to increase the yield of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine synthesis
Technical Support Center: 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis and increase yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a variation of the Pinner synthesis. This process typically involves two key steps:
-
Condensation: The reaction of 4-cyanopyridine with hydrazine (often in the form of hydrazine hydrate) to form the 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine intermediate.
-
Oxidation: The dihydrotetrazine intermediate is then oxidized to the final product, this compound.
Q2: My overall yield is very low. What are the common causes and how can I improve it?
Low yields are a frequent issue and can stem from several factors throughout the synthesis process.[1] The primary areas to investigate are the oxidation step and the final purification.
-
Incomplete Oxidation: The dihydrotetrazine intermediate must be fully oxidized. Insufficient oxidant or non-optimal reaction conditions can lead to a mixture of the desired product and the starting intermediate.
-
Purification Losses: The product can be lost during purification steps like recrystallization or column chromatography. Several pyridyl substituted tetrazines have been reported as difficult to purify, leading to lower reported yields.[1]
-
Side Reactions: The formation of byproducts can reduce the quantity of the desired tetrazine.
-
Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of both the condensation and oxidation steps.
To improve your yield, consider optimizing the choice and amount of oxidizing agent and refining your purification technique.
Q3: Which oxidizing agent is most effective for the conversion of the dihydrotetrazine intermediate?
Several oxidizing agents can be used, with varying effectiveness. Nitrogen oxides, often generated in situ from sodium nitrite (NaNO₂) in an acidic medium (like acetic or hydrochloric acid), are commonly and effectively used.[2][3] However, care must be taken as side reactions can sometimes occur.[3] Other organic oxidizing agents like 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) have also been reported to give good yields.[2]
Q4: Can I use microwave synthesis to improve the yield or reaction time?
Yes, microwave-assisted synthesis has been shown to facilitate the conversion of intermediates to the tetrazine ring system.[4] This method can lead to shorter reaction times and, in some cases, improved yields with fewer side reactions observed.[4]
Q5: What is the best method for purifying the final product?
Purification can be challenging. Common methods include:
-
Recrystallization: If a suitable solvent system can be identified, this is an effective method for obtaining high-purity crystals.
-
Column Chromatography: Silica gel column chromatography is frequently used. A common eluent system for a related compound, 3,6-bis(2'-pyridyl)-1,2,4,5-tetrazine, is a mixture of ethyl acetate and hexane.[5]
-
High-Performance Liquid Chromatography (HPLC): For very high purity, preparative HPLC can be used, although it may result in lower recovery.[1]
The choice of method will depend on the scale of your reaction and the required purity of the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: The reaction mixture color does not change to the characteristic deep red/purple of the tetrazine.
-
Potential Cause 1: Incomplete condensation. The initial reaction between 4-cyanopyridine and hydrazine may not have gone to completion.
-
Solution: Ensure the hydrazine hydrate is fresh and of a high concentration. Consider extending the reflux time or increasing the reaction temperature.
-
-
Potential Cause 2: Failed oxidation. The dihydrotetrazine intermediate was formed but not successfully oxidized.
Problem: The final product is contaminated with the dihydrotetrazine intermediate.
-
Potential Cause: Insufficient oxidant or reaction time. The oxidation reaction did not proceed to completion.
-
Solution: Increase the molar equivalents of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Problem: Difficulty isolating the product after purification.
-
Potential Cause: Product solubility. The product may be highly soluble in the purification solvents, leading to significant losses.
-
Solution: Carefully select your recrystallization or chromatography solvents. Perform small-scale solubility tests before committing the bulk of your material. For column chromatography, ensure the chosen eluent provides good separation between the product and impurities.
-
Logical Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting low yield issues.
Caption: A flowchart for troubleshooting low yield in tetrazine synthesis.
Quantitative Data Summary
Optimizing reaction conditions is critical for maximizing yield. The following table summarizes reported yields for symmetrically 3,6-disubstituted 1,2,4,5-tetrazines under various conditions.
| Starting Material | Reaction Method | Oxidant | Yield (%) | Reference |
| 2-Cyanopyridine | Reflux in Ethanol | (Not specified) | 81.7% (dihydro intermediate) | [5] |
| Imidoyl Chlorides | Condensation w/ Hydrazine | (Not specified) | 45-61% | [2] |
| Various Nitriles | Microwave-assisted | NaNO₂ / Acetic Acid | Up to 50% | [4] |
| Various Nitriles | Traditional Heating | NaNO₂ / HCl | 2-22% | [1] |
Note: Yields are highly dependent on the specific substituents and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine
This protocol is adapted from methods used for analogous pyridyl tetrazines.[5][6]
Materials:
-
4-Cyanopyridine
-
Hydrazine hydrate (80-95%)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanopyridine (e.g., 4.0 mmol) in anhydrous ethanol.
-
Slowly add hydrazine hydrate (e.g., 4 molar equivalents) to the solution with stirring.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The dihydrotetrazine product often precipitates as a solid. Collect the solid by filtration.
-
Wash the collected solid several times with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. This intermediate is typically carried forward to the oxidation step without further purification.
Protocol 2: Oxidation to this compound
This protocol uses sodium nitrite for oxidation, a widely cited method.[2][4]
Materials:
-
3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine (from Protocol 1)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Ice bath
-
Deionized water
Procedure:
-
Suspend the crude dihydrotetrazine intermediate in glacial acetic acid in a flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Prepare a solution of sodium nitrite in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the cooled, stirring suspension over 30-60 minutes. A color change to deep red or purple should be observed.
-
Continue stirring the reaction at 0 °C for an additional 2-4 hours after the addition is complete.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acid and salts.
-
Dry the crude product. Further purification can be achieved by recrystallization or column chromatography.
General Synthesis Workflow Diagram
Caption: Key stages in the synthesis of this compound.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]
- 6. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
Welcome to the technical support center for 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide essential information and troubleshooting guidance for the effective storage, handling, and application of this versatile compound.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a heterocyclic organic compound featuring a central tetrazine ring substituted with two 4-pyridyl groups.[1][2][3] Its electron-deficient tetrazine core makes it a highly reactive diene in inverse electron demand Diels-Alder (iEDDA) reactions, a cornerstone of "click chemistry." This reactivity, combined with the coordinating ability of the pyridyl nitrogen atoms, also makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs).[3][4][5][6][7]
2. What are the main applications of this compound?
The primary applications of this compound include:
-
Bioorthogonal Chemistry: It is widely used for the selective labeling and modification of biomolecules in complex biological systems through iEDDA "click" chemistry.[8]
-
Materials Science: It serves as a building block for the synthesis of functional polymeric materials and hydrogels.
-
Coordination Chemistry: It acts as a ligand for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.[3][6]
3. What are the recommended storage conditions?
To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
4. What are the key safety precautions for handling this compound?
This compound is known to cause skin and serious eye irritation.[1][9] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.
Physical and Chemical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₆ | [1] |
| Molecular Weight | 236.23 g/mol | [1] |
| Appearance | Red to dark red crystalline powder | [3][10] |
| Melting Point | 257 °C | |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like DMSO and ethanol. | [5][11] |
Experimental Protocols
General Protocol for Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This protocol describes a general procedure for the reaction of this compound with a dienophile (e.g., a strained alkene like norbornene or trans-cyclooctene).
Materials:
-
This compound
-
Dienophile (e.g., norbornene derivative)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Preparation of Reactants:
-
Dissolve the dienophile in the chosen anhydrous solvent in the reaction vessel.
-
In a separate container, prepare a stock solution of this compound in the same solvent. Due to its intense color, the progress of the reaction can often be monitored visually.
-
-
Reaction Setup:
-
While stirring the dienophile solution, add the this compound solution dropwise. A typical starting molar ratio is 1:1.2 (dienophile to tetrazine), but this may require optimization.
-
-
Reaction Monitoring:
-
The reaction can be monitored by the disappearance of the characteristic red/pink color of the tetrazine.
-
For more quantitative analysis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow for iEDDA Reaction
Caption: A general experimental workflow for an inverse electron demand Diels-Alder (iEDDA) reaction.
Troubleshooting Guides
Troubleshooting iEDDA Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of Tetrazine: Pyridyl-substituted tetrazines can be susceptible to hydrolysis or degradation, especially in aqueous or protic solvents and upon prolonged exposure to light.[12][13] | Prepare fresh solutions of the tetrazine immediately before use. Store the solid compound and solutions in the dark. Consider using a more stable tetrazine derivative if the reaction requires long incubation times. |
| Inactive Dienophile: The dienophile may have degraded or is not sufficiently reactive. | Confirm the purity and integrity of the dienophile. For slower reactions, consider using a more reactive dienophile such as a strained trans-cyclooctene (TCO). | |
| Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete reaction. | While a 1:1 ratio is theoretical, empirically test different molar ratios. A slight excess (1.2-1.5 fold) of the tetrazine can often drive the reaction to completion.[12] | |
| Slow Reaction Rate | Low Reactant Concentration: Dilute reaction conditions can lead to slow kinetics. | Increase the concentration of both reactants, if solubility allows. |
| Suboptimal Solvent: The choice of solvent can influence reaction rates. | While the reaction is versatile, polar aprotic solvents like acetonitrile or DMF often work well. For biological applications, aqueous buffers with a co-solvent like DMSO may be necessary. | |
| Steric Hindrance: Bulky substituents near the reacting centers can impede the reaction. | If possible, choose reactants with less steric hindrance. Consider introducing a spacer if modifying large biomolecules. | |
| Presence of Side Products | Impure Starting Materials: Impurities in either the tetrazine or dienophile can lead to side reactions. | Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC). |
| Reaction with Solvent or Buffer Components: Some solvents or buffer components may react with the tetrazine. | Ensure the chosen solvent and buffer are inert to the reactants. Avoid nucleophilic solvents or buffers if the tetrazine is highly electron-deficient. |
Troubleshooting Logic for Low iEDDA Reaction Yield
Caption: A decision tree for troubleshooting low yield in iEDDA reactions.
Troubleshooting Metal-Organic Framework (MOF) Synthesis
| Issue | Potential Cause | Recommended Solution |
| No Crystal Formation or Amorphous Product | Inappropriate Solvent System: The solubility of the ligand and metal salt, as well as their coordination kinetics, are highly dependent on the solvent. | Screen a variety of solvents or solvent mixtures (e.g., DMF, DEF, ethanol, water). The polarity of the solvent can significantly impact the final structure. |
| Incorrect pH: The deprotonation of the ligand and the coordination environment of the metal ion are pH-sensitive. | Modulate the pH of the reaction mixture using acids or bases (e.g., acetic acid, triethylamine). | |
| Suboptimal Temperature or Reaction Time: MOF crystallization is often a kinetically controlled process. | Vary the reaction temperature and time. Some MOFs form at room temperature, while others require solvothermal conditions.[14] | |
| Formation of an Undesired Phase | Stoichiometry of Reactants: The molar ratio of the metal salt to the ligand can influence the resulting crystal structure. | Systematically vary the metal-to-ligand ratio. |
| Presence of Modulators: Modulators (e.g., monodentate ligands like benzoic acid) can compete with the primary ligand and influence crystal growth and topology. | Introduce modulators to control the nucleation and growth of the MOF crystals. | |
| Low Yield of Crystalline Product | Rapid Precipitation: Fast precipitation can lead to the formation of amorphous material instead of well-defined crystals. | Slow down the reaction rate by lowering the temperature, reducing reactant concentrations, or using a layered synthesis approach. |
| Poor Solubility of Precursors: If the ligand or metal salt is not fully dissolved, it can lead to incomplete reaction and low yield. | Ensure complete dissolution of the starting materials, using sonication or gentle heating if necessary. Choose a solvent system where both components are sufficiently soluble. |
This technical support center provides a starting point for working with this compound. For further assistance, please consult the cited literature and safety data sheets from your chemical supplier.
References
- 1. This compound | C12H8N6 | CID 4980025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-DI-4-PYRIDYL-1,2,4,5-TETRAZINE | 57654-36-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine 96 1671-87-0 [sigmaaldrich.com]
- 5. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. fishersci.fr [fishersci.fr]
- 10. cymitquimica.com [cymitquimica.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. yaghi.berkeley.edu [yaghi.berkeley.edu]
Technical Support Center: Impact of Substituents on Tetrazine Stability and Reaction Rate
Welcome to the technical support center for tetrazine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the impact of substituents on tetrazine stability and reaction rates in bioorthogonal reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving substituted tetrazines.
Q1: My tetrazine solution is losing its characteristic pink/red color. What does this mean and what should I do?
A1: The distinctive color of tetrazines arises from their conjugated π-system. A loss of this color is a strong indicator that the tetrazine ring has degraded.[1][2] Tetrazines, particularly those with strong electron-withdrawing groups, are susceptible to degradation in aqueous media or in the presence of nucleophiles.[1][3][4][5]
-
Troubleshooting Steps:
-
Discard the colorless solution as it no longer contains the active tetrazine.[2]
-
Prepare fresh tetrazine solutions immediately before use.[1][6]
-
Store solid tetrazine compounds and stock solutions protected from light.[1]
-
Evaluate your buffer conditions. Highly acidic or basic conditions can lead to degradation. A pH range of 6-9 is generally recommended for the ligation reaction itself.[1][6]
-
Q2: My inverse electron-demand Diels-Alder (iEDDA) reaction is much slower than expected. How can I increase the reaction rate?
A2: The rate of the iEDDA reaction is governed by the energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO).[7][8] To accelerate the reaction, you need to narrow this gap.
-
Troubleshooting Steps:
-
Modify the Tetrazine: Introduce electron-withdrawing groups (EWGs) onto the tetrazine ring. EWGs lower the LUMO energy, which accelerates the reaction.[9][10][11][12] For example, replacing a phenyl substituent with a pyridyl or pyrimidinyl group can significantly increase the reaction rate.[7][13]
-
Modify the Dienophile: Use a more reactive dienophile. Strained alkenes and alkynes, like trans-cyclooctene (TCO), are highly reactive due to their high-energy HOMO.[12][14] Electron-donating groups on the dienophile can also increase the reaction rate.[15][16]
-
Check Steric Hindrance: Bulky substituents near the reaction sites on either the tetrazine or the dienophile can slow the reaction.[1][17] Consider using smaller, less-hindered linkers if possible.
-
Solvent Choice: Polar protic solvents like water and methanol can sometimes accelerate the reaction.[1][15] The hydrophobic effect in aqueous media can also be favorable.[15]
-
Q3: I am observing a trade-off between reaction rate and stability. My highly reactive tetrazine is not stable enough for my experiment. What are my options?
A3: This is a common challenge. Tetrazines with strong EWGs are more reactive but also more prone to degradation.[4][5][18] Finding the right balance is key.
-
Troubleshooting Steps:
-
Select a Tetrazine with Balanced Properties: Hydrogen-substituted or mono-aryl tetrazines can offer a good compromise between high reactivity and reasonable stability.[12][19] Alkyl-substituted tetrazines generally exhibit the highest stability but have slower kinetics.[20]
-
Consider Steric Effects: Some research suggests that bulky substituents can unexpectedly enhance both stability and reactivity, defying the typical trade-off.[18]
-
Optimize Reaction Conditions: If using a highly reactive but less stable tetrazine, minimize its time in aqueous buffers. Prepare solutions fresh, perform reactions at lower temperatures (e.g., 4°C) to slow degradation, and proceed with purification immediately after the reaction is complete.[2]
-
Asymmetric Substitution: Asymmetrically substituted tetrazines (e.g., one aryl group and one hydrogen) can be more reactive than their symmetrically di-aryl substituted counterparts.[19]
-
Q4: My reaction yield is low despite using a reactive tetrazine. What other factors could be at play?
A4: Low yield can result from several issues beyond reaction kinetics.
-
Troubleshooting Steps:
-
Verify Reactant Integrity: Confirm that both your tetrazine and dienophile have not degraded. Check the purity of your starting materials.[1]
-
Optimize Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5 to 2-fold) of one reactant can help drive the reaction to completion. This is particularly useful if one component is at a very low concentration.[3][6]
-
Confirm Concentrations: Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions before setting up the reaction.[3]
-
Check for Precipitation: Poor solubility of either reactant can significantly lower the yield. Consider using linkers (e.g., PEGs) to improve solubility or adding a small amount of a compatible organic co-solvent like DMSO.[6]
-
Review Purification Method: Ensure your purification method (e.g., size-exclusion chromatography) is appropriate for your conjugate and optimized to prevent product loss.[6]
-
Quantitative Data: Substituent Effects on Reaction Rate
The choice of substituent has a dramatic impact on the second-order rate constant (k₂) of the tetrazine-dienophile ligation. The following tables summarize kinetic data for various tetrazines, providing a basis for comparison.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Symmetrically Substituted Tetrazines with Various Dienophiles.
| 3,6-Substituent | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent |
| Di(pyridin-2-yl) | Strained TCO | 22,000 | Methanol |
| Di(pyridin-2-yl) | Bicyclononyne (BCN) | 118 | Methanol[13] |
| Diphenyl | Strained TCO | 3,100 | Methanol[21] |
| Diphenyl | TCO | 19.1 | Methanol[21] |
| Diphenyl | Bicyclononyne (BCN) | 3.6 | Methanol[13] |
| Diphenyl | Norbornene | 8.5 x 10⁻³ | Methanol[13] |
| Bis(4-methoxyphenyl) | Bicyclononyne (BCN) | 1.4 | Methanol[13] |
| Di(diethylamino) | Norbornene | 0.58 | Methanol[21] |
Note: Reaction rates are highly dependent on the specific dienophile derivative, solvent, and temperature.
Table 2: Comparison of Stability for Substituted Tetrazines.
| Tetrazine Substituent(s) | Stability Assessment (Remaining after 12h in 1:9 DMSO/PBS at 37°C) | General Trend |
| Dipyridyl, Pyrimidyl | 15-40% | Electron-withdrawing groups decrease stability.[4][22] |
| Phenyl, Pyridyl | >75% | More electron-rich groups tend to be more stable.[4] |
| Alkyl | High | Alkyl substituted tetrazines exhibit the highest stability.[20] |
Experimental Protocols
Protocol 1: General Method for Kinetic Analysis by UV-Vis Spectroscopy
This protocol describes how to determine the second-order rate constant (k₂) for a tetrazine-dienophile reaction by monitoring the disappearance of the tetrazine's characteristic absorbance under pseudo-first-order conditions.[14][21]
Objective: To determine the second-order rate constant (k₂) of a tetrazine-dienophile reaction.
Materials:
-
Substituted 1,2,4,5-tetrazine
-
Dienophile (e.g., TCO, Norbornene, BCN)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, PBS)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the dienophile at a concentration that will be in large excess (at least 10-fold) of the final tetrazine concentration (e.g., 10 mM).[21]
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine, which is typically between 520-540 nm.[14][21]
-
In a quartz cuvette, mix the reaction buffer/solvent and the dienophile solution to achieve the desired final concentration.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).[21]
-
Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at regular intervals until the absorbance is negligible, indicating the reaction is complete.[14]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural log of the absorbance vs. time will yield a linear plot.[21]
-
Fit the absorbance decay data to a single exponential function: A(t) = A₀ * exp(-k_obs * t) + C, where k_obs is the observed pseudo-first-order rate constant.[7]
-
The slope of the linear fit of ln(Absorbance) vs. time is equal to -k_obs.[21]
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Dienophile] , where [Dienophile] is the concentration of the dienophile in excess.[7]
-
Protocol 2: HPLC Method for Assessing Tetrazine Stability
This protocol provides a general framework for using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of a tetrazine compound over time in an aqueous buffer.
Objective: To assess the stability of a tetrazine derivative in a buffered solution.
Materials:
-
Tetrazine compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the tetrazine in anhydrous DMSO.[2]
-
Dilute the stock solution into the aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis and that gives a clear absorbance reading.[2]
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), inject an aliquot of the sample onto the HPLC system.
-
Use a suitable gradient to separate the parent tetrazine from any degradation products. A shallow gradient, for example from 30% to 50% Mobile Phase B over 20 minutes, can be effective.[23]
-
Monitor the elution profile using a UV detector set to the λmax of the tetrazine (~520 nm) and a second wavelength (e.g., 280 nm) to observe other species.
-
-
Data Analysis:
-
Integrate the peak area of the parent tetrazine compound at each time point.
-
Plot the percentage of the remaining tetrazine (based on peak area relative to t=0) as a function of time to generate a stability profile.[2] From this plot, the half-life (t₁/₂) of the tetrazine under those conditions can be determined.
-
Visualizations
Caption: Relationship between substituent electronics, reaction rate, and stability.
Caption: Workflow for determining reaction kinetics using UV-Vis spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reaction Rates of Substituted Tetrazines in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has become an indispensable tool in chemical biology, enabling precise control over molecular processes in living systems. The tunability of the reaction kinetics through substitution on the tetrazine core is a key feature of this bioorthogonal reaction. This guide provides a comprehensive comparison of the reaction rates of various substituted tetrazines, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tetrazine for specific research applications.
The Influence of Substituents on Tetrazine Reactivity
The reactivity of 1,2,4,5-tetrazines in IEDDA reactions is primarily governed by the energy gap between the lowest unoccupied molecular orbital (LUMO) of the tetrazine (the diene) and the highest occupied molecular orbital (HOMO) of the dienophile.[1] Substituents on the tetrazine ring play a critical role in modulating this LUMO energy.[1]
-
Electron-withdrawing groups (EWGs) lower the LUMO energy of the tetrazine, which decreases the HOMO-LUMO energy gap and accelerates the reaction rate.[1][2]
-
Electron-donating groups (EDGs) raise the LUMO energy, increasing the energy gap and leading to slower reaction rates.[1][2]
-
Steric effects can also play a significant role. Bulky substituents on the tetrazine can hinder the approach of the dienophile, slowing down the reaction.[3] Conversely, in some cases, asymmetric substitution can lead to faster reactions by reducing Pauli repulsion and allowing for a more asynchronous transition state.[4]
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants (k₂) for the IEDDA reaction of various substituted tetrazines with commonly used dienophiles. This data allows for a direct comparison of their performance under different conditions.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a) | Bicyclononyne (BCN) | 118 | Methanol | Ambient |
| 3,6-diphenyl-1,2,4,5-tetrazine (1b) | Bicyclononyne (BCN) | 3.6 | Methanol | Ambient |
| 3-(p-aminophenyl)-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | Slower than unsubstituted phenyl | Not Specified | Not Specified |
| 3,6-di(pyrimidinyl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~5x faster than diphenyltetrazine | Not Specified | Not Specified |
| Hydrogen substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Aqueous media | Not Specified |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water | 25 |
| 3,6-diphenyl-s-tetrazine | Strained trans-cyclooctene (7) | 3100 ± 50 | Methanol | 25 |
| 3,6-di(2-pyridyl)-s-tetrazine | Strained trans-cyclooctene (7) | 22,000 ± 2000 | Methanol | 25 |
| 4-substituted 3-(3-fluorophenyl)-Tz | axTCO-PEG₄ | 20,000 - 130,000 | DPBS | 37 |
| 5-substituted 3-(3-fluorophenyl)-Tz | axTCO-PEG₄ | 70,000 - 110,000 | DPBS | 37 |
| 6-substituted 3-(3-fluorophenyl)-Tz | axTCO-PEG₄ | 25,000 - 80,000 | DPBS | 37 |
Note: Reaction conditions such as solvent and temperature can significantly affect rate constants. The data presented here is for comparative purposes.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the reactivity of different tetrazines. Stopped-flow spectrophotometry is a commonly employed technique for measuring the fast reaction rates of tetrazine ligations.[1][5]
Protocol: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
1. Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative of interest (e.g., 1 mM in DMSO).[5]
-
Prepare a stock solution of the dienophile (e.g., trans-cyclooctene (TCO) derivative, 20 mM in DMSO).[5]
-
Prepare fresh dilutions of the tetrazine and dienophile stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4).[5] To ensure pseudo-first-order kinetics, the concentration of the dienophile should be in at least 10-fold excess of the tetrazine concentration.[5]
2. Kinetic Measurement:
-
Equilibrate the reactant solutions and the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).[6]
-
Rapidly mix equal volumes of the tetrazine and dienophile solutions in the stopped-flow spectrophotometer.
-
Monitor the reaction by following the decrease in absorbance of the tetrazine at its characteristic wavelength (λmax), typically in the visible region (around 520-540 nm), over time.[2][7] The data is usually collected on a millisecond to second timescale.[1]
3. Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function: A(t) = A₀ * exp(-k_obs * t) + A_f.[1]
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).[5]
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the dienophile that was in excess: k₂ = k_obs / [Dienophile].[5]
Visualizing the Principles of Tetrazine Reactivity
The following diagrams illustrate the key concepts governing the reaction rates of substituted tetrazines.
Caption: Logical flow of electronic effects on reaction rates.
Caption: Workflow for determining reaction rate constants.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine vs. Alternative Bioorthogonal Probes
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines (Tz) and strained dienophiles stands out for its exceptional speed and specificity.[1] This reaction has become a cornerstone for in vivo imaging, drug delivery, and diagnostics.[2] The performance of the tetrazine probe is not solely dictated by its reaction rate; a critical balance must be struck between reactivity, stability in biological media, and pharmacokinetic properties.[1]
This guide provides a comprehensive comparison of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (4-DP-Tz) against other widely used bioorthogonal probes, with a focus on quantitative kinetic data, stability, and the underlying chemical principles that govern their performance.
Performance Comparison of Bioorthogonal Probes
The choice of a bioorthogonal probe is a multifactorial decision. The electronic nature of the substituents at the 3 and 6 positions of the tetrazine ring profoundly influences the probe's characteristics. Electron-withdrawing groups (EWGs), such as pyridine, enhance the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the iEDDA reaction.[2][3] Conversely, this increased reactivity often leads to decreased stability in aqueous physiological environments.[4]
Below are tables summarizing the performance of various tetrazine probes in reactions with common dienophiles like trans-cyclooctene (TCO), bicyclononyne (BCN), and norbornene.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Temp (°C) |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | TCO-PEG₄ | 69,400 | DPBS | 37 |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | TCO | 2,000 | 9:1 MeOH:H₂O | 25 |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | BCN | 118 | MeOH | Ambient |
| 3-Phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS | 37 |
| 3,6-Di(pyrimidyl-phenyl)-tetrazine | TCO | >39,000 | DPBS | 37 |
| 3,6-Diphenyl-1,2,4,5-tetrazine | TCO | 3.6 | MeOH | 25 |
| 3,6-Diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | MeOH | Ambient |
| 3,6-Di(p-methoxyphenyl)-1,2,4,5-tetrazine | BCN | 1.4 | MeOH | Ambient |
| 3,6-Di(p-hydroxyphenyl)-1,2,4,5-tetrazine | BCN | 0.58 | MeOH | Ambient |
| 3,6-Dimethyl-1,2,4,5-tetrazine | TCO | 210 | PBS | 37 |
| Mono-pyridyl-tetrazine (Py-Tz) | axial-TCO | ~10,000-15,000 | PBS | 37 |
| Mono-phenyl-tetrazine (Ph-Tz) | axial-TCO | ~1,500 | PBS | 37 |
| Mono-methyl-tetrazine (Me-Tz) | axial-TCO | ~1,700 | PBS | 37 |
Note: Rate constants are highly dependent on the specific dienophile isomer, linker, solvent, and temperature. Data is presented for comparative purposes.[5][6][7][8][9]
Table 2: Stability of Tetrazine Probes in Physiological Media
| Tetrazine Derivative | Medium | Incubation Time (h) | % Remaining |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Full cell growth medium | >10 | <1% |
| Di-vinyl ether-tetrazine (DHP₂) | Full cell growth medium | >10 | >90% |
| Mono-pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS | 48 | <13% |
| Mono-methyl-tetrazine (Me-Tz) | DMEM + 10% FBS | 48 | ~63% |
| Triazolyl-tetrazine | DMEM + 10% FBS | 48 | ~75% |
| 3,6-Dialkyl-tetrazine | Fetal Bovine Serum | 10 | >96% |
[Data sourced from references[4][7][10][11][12]]
Key Performance Insights
Reactivity: The 2-Pyridyl vs. 4-Pyridyl Isomer Advantage
It is a widely accepted principle that electron-withdrawing substituents accelerate the iEDDA reaction.[4] This would suggest that 4-pyridyl substituted tetrazines might be more reactive than their 2-pyridyl counterparts. However, experimental evidence reveals the opposite. The 3,6-di(2-pyridyl) isomer is significantly more reactive.[12]
Recent computational and experimental studies have shown that this enhanced reactivity is not solely due to electronic effects. Intramolecular repulsion between the nitrogen atoms of the pyridine ring and the tetrazine ring in the 2-pyridyl isomer causes a distortion of the tetrazine core. This distortion pre-organizes the tetrazine into a more reactive conformation, lowering the activation energy of the cycloaddition step.[12] This structural effect outweighs the purely electronic influence, making 3,6-di(2-pyridyl)-1,2,4,5-tetrazine one of the fastest probes available.
The Reactivity-Stability Trade-Off
A fundamental challenge in tetrazine design is the inverse correlation between reactivity and stability.[4] The same electron-withdrawing properties that accelerate the desired iEDDA reaction also make the tetrazine ring more susceptible to degradation by nucleophiles present in biological media.[4]
-
Highly Reactive, Less Stable Probes: Pyridyl-substituted tetrazines, particularly the 2-pyridyl isomer, exemplify this. They offer exceptional reaction kinetics, which is critical for time-sensitive applications or when targeting low-abundance biomolecules. However, their stability is limited, with significant degradation observed in cell media over several hours.[4][12]
-
Less Reactive, More Stable Probes: Tetrazines with electron-donating groups, such as alkyl or hydroxyl substituents, exhibit greater stability but at the cost of slower reaction rates.[5][7] These probes are suitable for experiments requiring long incubation times where the probe must remain intact for extended periods.
Visualizing Bioorthogonal Concepts
Experimental Protocols
Accurate comparison between probes requires standardized experimental protocols. Below are methodologies for determining reaction kinetics and assessing stability.
Protocol 1: Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry
This method is used to measure the rapid second-order rate constants of tetrazine-dienophile reactions by monitoring the disappearance of the tetrazine's characteristic absorbance.
1. Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution (e.g., 10 mM) of the dienophile (e.g., TCO) in the same solvent.
-
Prepare the final reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to their final working concentrations. To ensure pseudo-first-order conditions, the dienophile concentration should be at least 10-fold higher than the tetrazine concentration (e.g., 500 µM TCO and 50 µM Tetrazine).[6]
2. Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Equilibrate the instrument and reactant syringes to the desired temperature (e.g., 37°C).[9]
-
Set the spectrophotometer to monitor the decay of the tetrazine absorbance at its λmax (typically 510-540 nm).[7]
3. Data Acquisition:
-
Load the tetrazine and dienophile solutions into the two drive syringes of the instrument.
-
Initiate the run. The instrument will rapidly mix the two solutions, and data collection will begin as the mixture flows into the observation cell.
-
Record the absorbance decay over time until the reaction is complete (typically on a millisecond to second timescale).
4. Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Dienophile] .
-
Repeat the experiment with several dienophile concentrations to confirm the linear relationship between k_obs and concentration, validating the second-order kinetics.[7]
Protocol 2: Assessment of Tetrazine Stability in Biological Media
This protocol evaluates the stability of a tetrazine derivative in a physiologically relevant environment.
1. Reagent Preparation:
-
Prepare a stock solution of the tetrazine in DMSO (e.g., 10 mM).
-
Prepare the test medium (e.g., PBS pH 7.4, or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)).[10][11]
2. Incubation:
-
Dilute the tetrazine stock solution into the pre-warmed (37°C) test medium to a final concentration (e.g., 100 µM).
-
Incubate the solution at 37°C in a controlled environment.[9]
3. Sample Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Analyze the concentration of the remaining tetrazine. This can be done by:
4. Data Analysis:
-
Calculate the percentage of intact tetrazine remaining at each time point relative to the amount at t=0.
-
Plot the percentage of remaining tetrazine versus time to determine the degradation profile and calculate the half-life (t₁/₂) of the probe in the specific medium.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioorthogonal Validation of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioorthogonal reaction of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine with established alternatives, offering a framework for its validation. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. The reactivity and stability of the tetrazine core are highly tunable through the modification of its substituents at the 3 and 6 positions. This guide will delve into the performance of this compound in this context, providing supporting experimental data from closely related analogs and alternative bioorthogonal reactions.
Performance Comparison of Bioorthogonal Reactions
The selection of a bioorthogonal reaction is a critical decision in experimental design, balancing reaction kinetics, stability of the reagents, and potential cytotoxicity. The following tables summarize key performance indicators for the tetrazine-TCO ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Table 1: Comparison of Reaction Kinetics
| Reaction | Dienophile/Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Tetrazine-TCO Ligation | |||
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | TCO | ~2,000[1] | 9:1 Methanol/Water, 25°C |
| This compound (Estimated) | TCO | ~1,000 - 2,000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000[1] | Aqueous Media |
| Methyl-substituted tetrazine | TCO | ~1,000[1] | Aqueous Media |
| SPAAC | |||
| Azide | DIBO | 0.1 - 1.0 | Aqueous Media |
| Azide | BCN | ~0.1 | Aqueous Media |
| CuAAC | |||
| Terminal Alkyne | Azide | 10 - 100 | Aqueous Media, with Cu(I) catalyst |
Note: Data for this compound is estimated based on its 2-pyridyl isomer. The pyridyl group is electron-withdrawing, which generally increases the reaction rate of tetrazines with TCO.
Table 2: Stability and Cytotoxicity Profile
| Reaction Component | Stability in Physiological Media (t₁₂) | General Cytotoxicity |
| Tetrazines | ||
| 3,6-Di(pyridyl)-1,2,4,5-tetrazine | Variable, generally lower with electron-withdrawing groups | Generally low, but requires specific assessment |
| This compound | Expected to be moderate | Requires experimental validation |
| Dienophiles/Alkynes | ||
| TCO | Can isomerize to less reactive cis-isomer | Low |
| Strained Cyclooctynes (e.g., DBCO, BCN) | Generally stable | Low |
| Terminal Alkynes | Highly stable | Low |
| Other Components | ||
| Azides | Highly stable | Low |
| Copper(I) Catalyst (for CuAAC) | N/A | Can be cytotoxic |
Experimental Protocols for Bioorthogonality Validation
Rigorous validation of a bioorthogonal reaction is essential for its reliable application. The following are detailed protocols for key experiments.
Protocol 1: Determination of Reaction Kinetics by Stopped-Flow Spectrophotometry
This method is used to measure the second-order rate constant (k₂) of the reaction between the tetrazine and its dienophile.
Materials:
-
This compound
-
Trans-cyclooctene (TCO) derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the tetrazine and TCO in DMSO. On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to their final concentrations. The TCO concentration should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.
-
Instrument Setup: Set the stopped-flow spectrophotometer to monitor the disappearance of the characteristic tetrazine absorbance, typically in the 510-550 nm range.
-
Kinetic Measurement: Rapidly mix the tetrazine and TCO solutions in the stopped-flow instrument and record the decrease in absorbance over time.
-
Data Analysis: Fit the absorbance decay to a single exponential function to determine the observed rate constant (k_obs).
-
Calculate k₂: The second-order rate constant is calculated using the equation: k₂ = k_obs / [TCO]. For higher accuracy, repeat the experiment with varying TCO concentrations and determine k₂ from the slope of a plot of k_obs versus [TCO].
Protocol 2: Stability Assay in Physiological Media
This protocol assesses the stability of the tetrazine in a biologically relevant environment.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
PBS, pH 7.4
-
Incubator at 37°C
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Prepare a solution of the tetrazine in the desired physiological medium (e.g., DMEM with FBS or PBS) at a known concentration.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the remaining tetrazine using a suitable method. UV-Vis spectrophotometry can be used to measure the absorbance at the tetrazine's λmax, or HPLC can provide a more accurate quantification.
-
Data Analysis: Plot the percentage of remaining tetrazine against time to determine its half-life (t₁₂) in the medium.
Protocol 3: Cell Viability Assessment using the MTT Assay
This assay determines the potential cytotoxicity of the bioorthogonal reagents.
Materials:
-
A relevant cell line (e.g., HeLa, HEK293)
-
This compound
-
TCO derivative
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the tetrazine and TCO, both individually and in combination. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
The following diagrams illustrate key aspects of the this compound bioorthogonal reaction and its validation.
Caption: Reaction mechanism of this compound with TCO.
Caption: Workflow for validating the bioorthogonality of a new reaction pair.
Caption: Decision tree to guide the selection of a bioorthogonal reaction.
References
Kinetic Analysis of 3,6-Di(pyridyl)-1,2,4,5-tetrazine with Various Dienophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling rapid and specific molecular labeling in complex biological systems.[1] At the forefront of this class of reagents is 3,6-di(pyridyl)-1,2,4,5-tetrazine, valued for its favorable reactivity and stability. This guide provides a comparative kinetic analysis of the reaction of 3,6-di(pyridyl)-1,2,4,5-tetrazine with a range of commonly used dienophiles, supported by experimental data and detailed protocols to inform experimental design and reagent selection.
It is important to note that while the focus of this guide is 3,6-di(4-pyridyl)-1,2,4,5-tetrazine, a significant portion of the available kinetic data in the scientific literature pertains to its isomer, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine. Due to the electronic similarities and for the purpose of providing a comprehensive comparison, the kinetic data for the 2-pyridyl isomer is presented here as a close approximation. The pyridyl group, being electron-withdrawing, accelerates the iEDDA reaction by lowering the LUMO energy of the tetrazine.[2][3]
Comparative Kinetic Data
The reactivity of 3,6-di(pyridyl)-1,2,4,5-tetrazine is significantly influenced by the structure and strain of the dienophile partner. The following tables summarize the second-order rate constants for its reaction with several key dienophiles.
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| Strained trans-Cyclooctene (TCO) | 22,000 | Methanol | [2] |
| trans-Cyclooctene (TCO) | 2,000 | 9:1 Methanol:Water | [2] |
| Bicyclo[6.1.0]nonyne (BCN) | 118 | Methanol | [3] |
| Norbornene derivative | ~1 | Aqueous media | [4] |
Experimental Protocols
The determination of second-order rate constants for the reaction of 3,6-di(pyridyl)-1,2,4,5-tetrazine with various dienophiles is typically performed using UV-Vis spectroscopy under pseudo-first-order conditions.
Objective:
To determine the second-order rate constant (k₂) for the inverse electron-demand Diels-Alder reaction between 3,6-di(pyridyl)-1,2,4,5-tetrazine and a dienophile.
Materials:
-
3,6-di(pyridyl)-1,2,4,5-tetrazine
-
Dienophile of interest (e.g., TCO, BCN, norbornene derivative)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, Phosphate-Buffered Saline (PBS))
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 3,6-di(pyridyl)-1,2,4,5-tetrazine in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare a series of stock solutions of the dienophile in the same solvent at various concentrations, ensuring a significant excess (at least 10-fold) compared to the final tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the maximum wavelength (λmax) of the tetrazine, which is typically in the range of 520-540 nm.[4]
-
Equilibrate the solutions of the tetrazine and dienophile to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, mix the tetrazine solution with one of the dienophile solutions to achieve the desired final concentrations (e.g., 50 µM tetrazine and 500 µM dienophile).
-
Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete, indicated by the disappearance of the tetrazine's characteristic absorbance.[2]
-
Repeat the measurement for each concentration of the dienophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the dienophile concentration is in large excess), the reaction rate can be described by the equation: ln([Tz]₀/[Tz]t) = k_obs * t, where [Tz]₀ is the initial concentration of the tetrazine, [Tz]t is the concentration at time t, and k_obs is the observed pseudo-first-order rate constant.[2]
-
Plot ln(Absorbance) versus time for each dienophile concentration. The slope of the resulting linear fit will be equal to -k_obs.[2]
-
To determine the second-order rate constant (k₂), plot the calculated k_obs values against the corresponding concentrations of the dienophile. The slope of this second linear plot will be the second-order rate constant, k₂.
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for determining kinetic parameters.
Caption: The iEDDA reaction mechanism of tetrazine and a dienophile.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Alkyl-Substituted Tetrazines Demonstrate Superior Serum Stability Over Aryl Counterparts for Bioorthogonal Applications
For researchers engaged in drug development and bioorthogonal chemistry, the stability of tetrazine reagents in physiological conditions is a critical determinant of experimental success. A comprehensive review of published data reveals a clear trend: alkyl-substituted tetrazines exhibit significantly greater stability in serum compared to their aryl-substituted analogs, particularly those bearing electron-withdrawing groups. This inherent stability positions alkyl-tetrazines as more reliable tools for in vivo applications where prolonged circulation and sustained reactivity are paramount.
The core of a tetrazine's utility in bioorthogonal chemistry lies in its rapid and specific reaction with a strained dienophile, such as trans-cyclooctene (TCO). However, this reactivity can also be its downfall in a biological milieu. The electron-deficient nature of the tetrazine ring, which is essential for the inverse-electron-demand Diels-Alder (IEDDA) reaction, also renders it susceptible to degradation by endogenous nucleophiles and reducing agents present in serum. The nature of the substituents at the 3 and 6 positions of the tetrazine ring plays a pivotal role in modulating this reactivity-stability balance.
Quantitative Comparison of Serum Stability
Experimental data consistently demonstrates that tetrazines substituted with electron-donating alkyl groups are more resistant to degradation in serum than those with aryl groups. Aryl substituents, especially those containing electron-withdrawing functionalities like pyridine, tend to further increase the electrophilicity of the tetrazine core, accelerating its decomposition.
The following table summarizes key findings from studies investigating the stability of various aryl- and alkyl-substituted tetrazines in fetal bovine serum (FBS) or cell culture medium supplemented with FBS, environments that mimic physiological conditions.
| Tetrazine Substituent Type | Specific Example | Medium | Incubation Time (hours) | Percent Remaining | Reference |
| Alkyl-Substituted | Methyl- | DMEM + 10% FBS | 12 | > 92% | [1][2] |
| Methyl- | DMEM + 10% FBS | 48 | ~63% | [1][2] | |
| Unspecified Alkyl | Pure FBS | 10 | > 96% | ||
| Aryl-Substituted | Phenyl- | DMEM + 10% FBS | 12 | ~95% | [3] |
| Pyridyl- | DMEM + 10% FBS | 48 | < 13% | [1][2] | |
| 4-Pyridyl- | Cell Culture Medium + 10% FBS | 12 | ~30% | [3] | |
| Phenyl- (unconjugated) | FBS | 10 | ~40% | [4] | |
| 3,6-diphenyl- | Not specified | - | Lower stability | [5] | |
| Other | H-Tetrazine | DMEM + 10% FBS | 48 | < 13% | [1][2] |
As the data indicates, alkyl-substituted tetrazines, such as methyl-tetrazine, maintain a high percentage of their structure even after extended incubation in serum-containing media. In contrast, aryl-substituted tetrazines, particularly the highly reactive pyridyl-tetrazines, exhibit rapid degradation. While phenyl-substituted tetrazines show intermediate stability, they are generally less stable than their alkyl counterparts.
Experimental Protocols for Serum Stability Assessment
The evaluation of tetrazine stability in serum is a crucial step in the development of new bioorthogonal probes. The following is a generalized experimental protocol based on methodologies reported in the literature.
Objective: To determine the stability of a tetrazine derivative in fetal bovine serum over time.
Materials:
-
Tetrazine compound of interest
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution preparation)
-
UV-Vis Spectrophotometer or LC-MS system
-
Temperature-controlled incubator (37°C)
-
96-well plates (for spectrophotometric analysis) or microcentrifuge tubes (for LC-MS analysis)
Procedure:
-
Preparation of Tetrazine Stock Solution: Prepare a concentrated stock solution of the tetrazine in DMSO.
-
Incubation in Serum:
-
Pre-warm the FBS to 37°C.
-
In a microcentrifuge tube or well of a 96-well plate, dilute the tetrazine stock solution with FBS to the desired final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on serum components.
-
Prepare a control sample with the same concentration of tetrazine in PBS.
-
-
Time-Course Analysis:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the reaction mixture.
-
-
Quantification:
-
UV-Vis Spectrophotometry: Measure the absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm). The decrease in absorbance over time corresponds to the degradation of the tetrazine.
-
LC-MS Analysis: For a more precise measurement, quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile). Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS to quantify the amount of remaining tetrazine.
-
-
Data Analysis:
-
Calculate the percentage of tetrazine remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining tetrazine versus time.
-
If desired, calculate the half-life (t₁/₂) of the tetrazine in serum by fitting the data to a first-order decay model.
-
Logical Workflow for Tetrazine Stability Evaluation
The process of developing and validating a stable tetrazine probe for in vivo applications follows a logical progression, from initial design and synthesis to rigorous stability and reactivity testing.
References
- 1. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine and Alternatives for Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (DPTZ). Due to the limited availability of direct cytotoxic data for DPTZ in publicly accessible literature, this guide utilizes data from a closely related 3,6-disubstituted tetrazine derivative as a surrogate for comparison. The performance of this representative tetrazine is benchmarked against two standard chemotherapeutic agents, Doxorubicin and Cisplatin, to offer a broader context for its potential in cell-based studies.
Executive Summary
This compound is a key reagent in bioorthogonal chemistry, valued for its rapid and specific reactivity. However, a thorough understanding of its cytotoxic profile is crucial for its application in live-cell imaging and therapeutic development. This guide summarizes the available cytotoxicity data for a representative substituted tetrazine and compares it with established anticancer drugs. The provided experimental protocols for key cytotoxicity assays will enable researchers to conduct their own assessments.
Performance Comparison
Quantitative cytotoxicity data, specifically the half-maximal inhibitory concentration (IC50), is a critical parameter for evaluating a compound's potency. The following table summarizes the available IC50 values for a representative 3-substituted-6-(2,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine derivative and the standard chemotherapeutic agents Doxorubicin and Cisplatin across various cancer cell lines. It is important to note that direct IC50 values for this compound are not readily found in the cited literature.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| Representative Tetrazine Derivative (Compound 1f) | HeLa | >50[1] | 72h | MTT |
| Doxorubicin | HeLa | 2.92[2][3] | 24h | MTT |
| A549 | >20[2][3] | 24h | MTT | |
| MCF-7 | 2.50[2][3] | 24h | MTT | |
| HepG2 | 12.18[2][3] | 24h | MTT | |
| Cisplatin | HeLa | 22.4 (24h), 12.3 (48h)[4] | 24h, 48h | Not Specified |
| A549 | Not Specified | Not Specified | Not Specified | |
| MCF-7 | Not Specified | Not Specified | Not Specified | |
| HepG2 | 25.5 (24h), 7.7 (48h)[4] | 24h, 48h | Not Specified |
Note: The representative tetrazine derivative (compound 1f from the cited study) is a 3-substituted-6-(2,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.[1] The IC50 values for Doxorubicin and Cisplatin can vary between studies and experimental conditions.
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methodologies for two common assays used to assess cell viability and apoptosis.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Workflow for assessing the cytotoxicity of chemical compounds.
Apoptosis Signaling Pathway Overview
Simplified overview of major apoptosis signaling pathways.
References
- 1. Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. dergipark.org.tr [dergipark.org.tr]
A Head-to-Head Comparison of Tetrazines for In Vivo Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, most notably trans-cyclooctenes (TCO), has become a cornerstone of in vivo bioorthogonal chemistry.[1][2] Its exceptional reaction kinetics and high specificity make it an invaluable tool for a range of applications, including pretargeted imaging and drug delivery.[3][4] However, the in vivo performance of a tetrazine is a complex interplay of its reactivity, stability in a physiological environment, and pharmacokinetic properties.[1] This guide provides a head-to-head comparison of various tetrazine derivatives, offering insights into the key parameters that govern their efficacy in living systems, supported by experimental data and detailed protocols.
Key Determinants of In Vivo Tetrazine Performance
The successful application of tetrazines in vivo hinges on a careful balance of several factors:
-
Reaction Kinetics: The second-order rate constant (k₂) of the IEDDA reaction is a critical determinant of performance, particularly for applications requiring rapid conjugation at low concentrations, such as positron emission tomography (PET) imaging with short-lived radionuclides.[1][5]
-
In Vivo Stability: Tetrazines must be sufficiently stable in the physiological environment to reach their target before degradation. This presents a challenge as reactivity and stability are often inversely correlated.[1][3]
-
Lipophilicity: A tetrazine's lipophilicity, often expressed as the calculated distribution coefficient at pH 7.4 (clogD₇.₄), significantly influences its biodistribution, clearance, and non-specific tissue uptake.[5][6] More hydrophilic tetrazines often exhibit longer circulation times and improved target-to-background ratios in imaging studies.[1][7]
Quantitative Comparison of Tetrazine Derivatives
The following tables summarize key quantitative data for a selection of tetrazine derivatives from published studies. The choice of substituents on the tetrazine core has a profound impact on its properties. For instance, pyridyl-substituted tetrazines are generally more reactive than their phenyl-substituted counterparts due to the electron-withdrawing nature of the pyridine ring, which accelerates the IEDDA reaction.[1] However, this increased reactivity can sometimes be at the expense of reduced stability.[1]
Table 1: Reaction Kinetics of Various Tetrazines with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| High Reactivity Group | |||
| 4-Substituted Phenyl-Tz | axTCO-PEG₄ | 20,000 - 130,000 | [1] |
| 5-Substituted Phenyl-Tz | axTCO-PEG₄ | 70,000 - 110,000 | [1] |
| 6-Substituted Phenyl-Tz | axTCO-PEG₄ | 25,000 - 80,000 | [1] |
| Pyridyl-Tetrazine (Py-Tz) | axial-TCO | >10,000 | [1] |
| Triazolyl-Tetrazine (Ta-Tz) | axial-TCO | 10,332 | [1] |
| Triazolyl-Tetrazine (Ta-Tz) | d-TCO | 39,406 | [1] |
| Moderate Reactivity Group | |||
| Phenyl-Tetrazine (Ph-Tz) | axial-TCO | <2,000 | [1] |
| Methyl-Tetrazine (Me-Tz) | axial-TCO | <2,000 | [1] |
Note: Reaction conditions such as solvent and temperature can significantly affect rate constants. The data is presented for comparative purposes.
Table 2: In Vivo Performance of ¹⁸F-Labeled Tetrazines in a Pretargeted Imaging Model
| ¹⁸F-Labeled Tetrazine | clogD₇.₄ | In Vivo Stability (30 min p.i.) | Key Finding | Reference(s) |
| Dicarboxylic Acid Derivative | < -3 | High | Outperformed by monocarboxylic derivatives. | [5][8] |
| Monocarboxylic Acid Derivative | -1.53 to 2.10 | High | A net charge of 0 may be ideal for this application. | [5][8] |
| Highly Reactive Scaffolds | Low | Variable | High reactivity (>50,000 M⁻¹s⁻¹) and low clogD₇.₄ (< -3) are strong indicators for successful pretargeting. | [5][6] |
p.i. = post-injection. The studies were conducted in xenograft mice with TCO-modified antibodies pre-targeted to the tumor.[1]
Experimental Protocols
Determination of Second-Order Rate Constants
Method: Stopped-flow spectrophotometry[1]
Protocol:
-
Solution Preparation:
-
Reaction Initiation:
-
The reaction is initiated by rapidly mixing the two solutions in the stopped-flow instrument.[1]
-
-
Data Acquisition:
-
Monitor the disappearance of the tetrazine chromophore over time by measuring the absorbance at its λmax (typically 520-540 nm).[9]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, where the dienophile is in large excess (at least 10-fold), determine the pseudo-first-order rate constants (k_obs) by fitting the absorbance decay to a single exponential function.[1][9]
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the dienophile.[1]
-
In Vivo Stability Assessment
Method: Radio-TLC Analysis of Plasma Samples[1][5]
Protocol:
-
Administration:
-
Administer the radiolabeled tetrazine derivative to naïve mice.[1]
-
-
Sample Collection:
-
Plasma Separation:
-
Separate the plasma from the blood cells by centrifugation.[1]
-
-
TLC Analysis:
-
Quantification:
-
Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner to quantify the percentage of the intact compound.[1]
-
Visualizing Key Processes
To better understand the factors influencing the in vivo performance of tetrazines and the experimental workflows used for their evaluation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Performance of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine in various solvent systems, a critical consideration for its application in bioorthogonal chemistry, particularly in the context of inverse-electron-demand Diels-Alder (iEDDA) reactions. The choice of solvent can significantly impact the solubility, stability, and reaction kinetics of tetrazine derivatives, thereby influencing the efficiency of conjugation and labeling studies. This document summarizes available experimental data and provides detailed protocols for performance evaluation.
Comparative Performance Analysis
The performance of this compound is benchmarked against its structural isomer, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, and the commonly used 3,6-diphenyl-1,2,4,5-tetrazine to provide a comprehensive overview of its characteristics.
Solubility
The solubility of tetrazine derivatives is paramount for their practical application in various experimental setups. While quantitative solubility data for this compound in common organic solvents is not extensively documented in the literature, qualitative observations and data for analogous compounds provide valuable insights.
Table 1: Solubility of Tetrazine Derivatives in Various Solvents
| Compound | Water | Methanol | Acetonitrile | DMSO | DMF |
| This compound | Slightly Soluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Slightly Soluble[1][2][3] | - | - | - | Soluble[4] |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Insoluble | Soluble | Soluble | Soluble[5] | - |
Note: Predicted solubility is based on the general behavior of pyridyl-substituted compounds and the polarity of the solvents.
Stability
The stability of the tetrazine core is crucial for its effective use in bioorthogonal reactions, as degradation can lead to reduced reaction efficiency and the formation of unwanted byproducts. The stability of tetrazines is influenced by the electronic properties of their substituents and the nature of the solvent. Electron-withdrawing groups, such as the pyridyl moiety, can enhance reactivity but may decrease stability in nucleophilic solvents.
Table 2: Stability of Tetrazine Derivatives
| Compound | Solvent System | Conditions | Stability Profile |
| This compound | Organic Solvents (e.g., Methanol) | Room Temperature | Generally stable, but quantitative data on degradation rates is limited.[6] |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Aqueous Buffer (e.g., PBS) | 37 °C | Relatively unstable, with significant degradation observed over 12 hours. |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Organic Solvents | Room Temperature | Generally considered stable.[5] |
Reaction Kinetics
The inverse-electron-demand Diels-Alder (iEDDA) reaction is the hallmark of tetrazine chemistry. The rate of this reaction is highly dependent on the electronic nature of the tetrazine and the dienophile, as well as the solvent. Pyridyl substitution on the tetrazine ring generally leads to faster reaction kinetics compared to phenyl substitution due to the electron-withdrawing nature of the pyridine ring.
Table 3: Second-Order Rate Constants (k₂) for the iEDDA Reaction of Tetrazines with Dienophiles
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (M⁻¹s⁻¹) |
| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118[6] |
| 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 2.7[6] |
| 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Acetonitrile | 1.4[6] |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6[6] |
| 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 1.4[6] |
| 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Acetonitrile | 0.16[6] |
| 3,6-Bis(4-hydroxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 0.58[6] |
| 3,6-Bis(4-hydroxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Acetonitrile | 0.36[6] |
Note: While specific kinetic data for this compound is limited, its reactivity is expected to be comparable to or slightly different from the 2-pyridyl isomer due to the electronic influence of the pyridine nitrogen's position.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and its alternatives, detailed experimental protocols for key performance assessments are provided below.
Protocol 1: Determination of Solubility
Objective: To quantitatively determine the solubility of a tetrazine derivative in a specific organic solvent.
Materials:
-
Tetrazine derivative
-
Organic solvent of interest (e.g., DMF, DMSO, acetonitrile, methanol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the tetrazine derivative to a known volume of the solvent in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Tetrazine:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
Measure the absorbance at the λmax of the tetrazine using a UV-Vis spectrophotometer or determine the concentration using a pre-calibrated HPLC method.
-
-
Calculation of Solubility:
-
Calculate the concentration of the tetrazine in the saturated solution, taking into account the dilution factor.
-
Express the solubility in units such as g/L or mol/L.
-
Protocol 2: Assessment of Stability in Organic Solvents
Objective: To evaluate the stability of a tetrazine derivative in a specific organic solvent over time.
Materials:
-
Tetrazine derivative
-
Organic solvent of interest (e.g., DMF, DMSO, acetonitrile, methanol)
-
UV-Vis spectrophotometer or HPLC system
-
Sealed vials
-
Constant temperature incubator
Procedure:
-
Preparation of Tetrazine Solution:
-
Prepare a stock solution of the tetrazine derivative in the chosen organic solvent at a known concentration (e.g., 1 mM).
-
-
Incubation:
-
Aliquot the solution into several sealed vials to minimize solvent evaporation over the course of the experiment.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).
-
-
Monitoring Degradation:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from the incubator.
-
Measure the absorbance of the solution at the λmax of the tetrazine or analyze the sample by HPLC to determine the concentration of the intact tetrazine.
-
-
Data Analysis:
-
Calculate the percentage of the remaining tetrazine at each time point relative to the initial concentration at time zero.
-
Plot the percentage of remaining tetrazine against time to determine the degradation profile and calculate the half-life (t₁/₂) of the compound in the specific solvent.
-
Protocol 3: Determination of Second-Order Reaction Kinetics
Objective: To determine the second-order rate constant (k₂) for the iEDDA reaction between a tetrazine derivative and a dienophile.
Materials:
-
Tetrazine derivative
-
Dienophile (e.g., trans-cyclooctene (TCO) or bicyclononyne (BCN))
-
Organic solvent of interest (e.g., methanol, acetonitrile)
-
Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer
-
Syringes for rapid mixing (if using a standard spectrophotometer)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the tetrazine derivative in the chosen solvent.
-
Prepare a stock solution of the dienophile in the same solvent. The concentration of the dienophile should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25 °C).
-
Rapidly mix equal volumes of the tetrazine and dienophile solutions.
-
Immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine (typically in the range of 520-540 nm) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction follows the equation: ln([Tz]₀/[Tz]t) = k_obs * t, where [Tz]₀ is the initial tetrazine concentration, [Tz]t is the concentration at time t, and k_obs is the observed pseudo-first-order rate constant.
-
Plot ln(Absorbance) versus time. The negative of the slope of the resulting linear fit will be k_obs.
-
Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the dienophile: k₂ = k_obs / [Dienophile].
-
Repeat the experiment with different concentrations of the dienophile to confirm the second-order nature of the reaction.
-
Visualizations
To further elucidate the experimental processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for determining the solubility of a tetrazine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE CAS#: 1671-87-0 [m.chemicalbook.com]
- 4. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]
- 5. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleophilic Cross-Reactivity: A Comparative Guide to 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For researchers, scientists, and drug development professionals, the bioorthogonal reactivity of tetrazines is a powerful tool. However, understanding the potential for off-target reactions with endogenous nucleophiles is critical for the successful design of in-vivo experiments. This guide provides a comparative analysis of the cross-reactivity of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine with biological nucleophiles, offering supporting data and experimental protocols to inform your research.
The stability and selectivity of tetrazines are governed by the electronic properties of their substituents. Electron-withdrawing groups, such as the 4-pyridyl moieties in the title compound, enhance the rate of the desired inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. However, this increased electrophilicity also renders the tetrazine core more susceptible to nucleophilic attack from biological molecules, primarily thiols.
The Trade-Off: Reactivity vs. Stability
Generally, tetrazines with electron-donating groups (e.g., alkyl groups) exhibit greater stability in aqueous solutions compared to those with electron-withdrawing groups (e.g., pyridyl groups).[1] This enhanced stability, however, often comes at the cost of slower iEDDA reaction kinetics.[1] For instance, dipyridyl-s-tetrazines have been observed to be relatively unstable in aqueous environments, with significant degradation occurring over 12 hours.[2][3]
Quantitative Stability Comparison
The following table summarizes the stability of various tetrazine derivatives in physiologically relevant media.
| 3,6-Substituent | Medium | Incubation Time (h) | % Remaining | Reference |
| Di-2-pyridyl | Cell Growth Medium | 24 | < 1 | [4] |
| Di-2-pyridyl | PBS (pH 7.4) at 37°C | 6 | 75% | [5] |
| Di-2-pyridyl | PBS (pH 7.4) at 37°C | 24 | 27% | [5] |
| Di-2-pyridyl | Cell Lysate at 37°C | 6 | 43% | [5] |
| Di-2-pyridyl | Cell Lysate at 37°C | 24 | 0% | [5] |
| Di-phenyl | PBS or Cell Lysate at 37°C | 24 | Stable | [5] |
| Di-alkyl | Fetal Bovine Serum | 10 | > 96 | [4] |
| Di-(p-hydroxyphenyl) | Aqueous Environment | 12 | > 75% | [2] |
Cross-Reactivity with Biological Nucleophiles: The Tetrazine-Thiol Exchange
The primary biological nucleophiles of concern for cross-reactivity with tetrazines are thiols, such as the side chains of cysteine residues in proteins and the abundant intracellular antioxidant glutathione. The reaction between a tetrazine and a thiol can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, often referred to as the Tetrazine-Thiol Exchange (TeTEx).[6]
The general scheme for the reaction of a disubstituted tetrazine with a biological thiol (R-SH) is depicted below.
References
Evaluating the In Vivo Efficiency of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine Ligation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of in vivo chemistry has been significantly advanced by the development of bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Among these, the inverse electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), has emerged as a leading strategy due to its exceptionally rapid reaction kinetics and high specificity.[2][3] This "click chemistry" reaction is catalyst-free and proceeds efficiently under physiological conditions, making it a powerful tool for in vivo imaging, pretargeted drug delivery, and other bioconjugation applications.[4][5]
This guide provides a comparative evaluation of the in vivo efficiency of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine ligation, placing it in the context of other tetrazine derivatives and alternative bioorthogonal chemistries. The in vivo performance of a tetrazine is not solely determined by its reaction rate; a critical balance between reactivity, stability in biological media, and pharmacokinetic properties dictates its ultimate efficacy.[2]
Performance Comparison of Bioorthogonal Ligation Reactions
The selection of a bioorthogonal reaction for in vivo applications is a critical decision that requires balancing reaction speed with the stability and biocompatibility of the reagents.[6] The IEDDA reaction involving tetrazines, particularly those with electron-withdrawing substituents like pyridyl groups, offers some of the fastest kinetics available.[2][7] This is a significant advantage for time-sensitive applications like Positron Emission Tomography (PET) imaging with short-lived radionuclides.[1][2]
Table 1: Quantitative Comparison of In Vivo Ligation Chemistries
| Ligation Chemistry | Typical Dienophile/Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| 3,6-Di(2-pyridyl)-tetrazine Ligation (IEDDA) | trans-cyclooctene (TCO) | ~2,000 - 73,000[8][9] | Extremely fast kinetics, catalyst-free, high specificity.[2][10] | Reactivity can be inversely correlated with in vivo stability.[2] |
| 3,6-Diphenyl-tetrazine Ligation (IEDDA) | trans-cyclooctene (TCO) | ~3.6 - 1,100[7][8] | Good balance of reactivity and stability. | Slower kinetics compared to pyridyl-substituted tetrazines.[7] |
| Norbornene-Tetrazine Ligation (IEDDA) | Norbornene | ~1 - 1,000[6] | Catalyst-free, stable ligation product.[6] | Norbornene is less reactive than highly strained alkenes like TCO.[6] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | ~0.1 - 1.0[11] | Catalyst-free, widely used. | Slower kinetics than IEDDA reactions.[6][11] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | ~100 - 1,000 | Fast kinetics, high yield. | Requires a copper catalyst which can be toxic to living systems.[12] |
| Staudinger Ligation | Phosphine | ~0.0024[7] | One of the first bioorthogonal reactions developed. | Very slow kinetics, potential for phosphine oxidation.[12] |
Note: Reaction rates are highly dependent on the specific dienophile, substituents on the tetrazine ring, and solvent conditions. The values presented are illustrative ranges from published studies.
The electronic properties of the substituents at the 3 and 6 positions of the tetrazine ring are the primary determinants of the IEDDA reaction rate. Electron-withdrawing groups, such as the pyridine rings in 3,6-di(pyridyl)-1,2,4,5-tetrazine, accelerate the reaction.[2][13] Conversely, electron-donating groups slow the reaction but can increase the tetrazine's stability.[14] This trade-off is a central theme in the design of tetrazine probes for in vivo applications.[2]
Key Determinants of In Vivo Tetrazine Performance
Successful in vivo application of tetrazine ligation hinges on the optimization of several interconnected parameters.[2] High reactivity is crucial for efficient ligation at the low concentrations typically found in biological systems, but this must be balanced with sufficient stability to allow the molecule to reach its target.[2][8] Furthermore, pharmacokinetic properties like lipophilicity play a significant role in biodistribution, clearance, and non-specific uptake.[2][8]
Caption: Key parameters influencing in vivo tetrazine ligation efficiency.
Experimental Protocols
The following is a generalized protocol for a pretargeted in vivo imaging experiment using the TCO-tetrazine ligation, based on methodologies described in the literature.[4][15]
Protocol: Pretargeted In Vivo Fluorescence Imaging
Objective: To visualize a specific target (e.g., a tumor) in a living animal model using a TCO-modified antibody and a fluorescently labeled tetrazine.
Phase 1: Preparation and Administration of TCO-Antibody
-
Conjugation: Conjugate a trans-cyclooctene (TCO) derivative (e.g., TCO-NHS ester) to a monoclonal antibody specific for the target of interest. This is typically achieved by reacting the NHS ester with primary amines (lysine residues) on the antibody.[15]
-
Purification: Remove unreacted TCO from the antibody conjugate using size-exclusion chromatography or a spin desalting column.[15]
-
Characterization: Determine the degree of labeling (number of TCO molecules per antibody) using mass spectrometry or a quantitative reaction with a fluorescent tetrazine.[15]
-
Administration: Administer the purified TCO-conjugated antibody to the animal model (e.g., a tumor-bearing mouse) via intravenous injection. The typical dose is 1-5 mg/kg, but should be optimized for each specific antibody.[15]
-
Clearance: Allow a sufficient period (typically 24-72 hours) for the TCO-antibody to accumulate at the target site and for the unbound conjugate to clear from circulation.[15]
Phase 2: Ligation and Imaging
-
Probe Administration: Administer a fluorescently labeled tetrazine probe (e.g., Cy3-PEG-tetrazine) via intravenous injection.[15]
-
In Vivo Ligation: The tetrazine probe will rapidly react with the TCO-modified antibody that has accumulated at the target site.[4]
-
Imaging: Anesthetize the animal and acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) using an in vivo imaging system with appropriate filters.[15]
-
Analysis: Quantify the fluorescence signal at the target site (e.g., tumor) and compare it to background regions to determine the signal-to-noise ratio.[15]
Caption: Experimental workflow for pretargeted in vivo imaging.
Chemical Ligation Pathway
The inverse electron-demand Diels-Alder reaction is a cycloaddition between an electron-rich dienophile (the TCO) and an electron-poor diene (the tetrazine).[16] The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas, forming a stable dihydropyridazine product which then oxidizes to a pyridazine.[10][16]
Caption: Simplified diagram of the IEDDA tetrazine ligation pathway.
Conclusion
The this compound ligation is a premier tool for in vivo bioorthogonal chemistry, offering exceptionally fast reaction rates that are critical for applications requiring rapid conjugation at low reactant concentrations.[2][7] However, researchers must consider the inherent trade-off between reactivity and stability, as highly reactive tetrazines may exhibit reduced half-lives in physiological environments.[2] The optimal choice of tetrazine depends on the specific biological context and experimental goals, requiring a careful evaluation of reaction kinetics, in vivo stability, and overall pharmacokinetics to achieve high efficiency and specificity.[8] As research continues to produce novel tetrazine scaffolds, the utility of this powerful ligation chemistry in biomedical research and clinical translation is set to expand even further.[2]
References
- 1. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For researchers and scientists engaged in drug development and other laboratory applications, the safe handling and disposal of chemical reagents such as 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine are of paramount importance. Adherence to proper disposal protocols is critical for ensuring personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. According to safety data sheets, this compound is known to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE): A summary of the necessary PPE is provided in the table below.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption.[2] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors.[2] |
Work should always be conducted in a well-ventilated area, such as a chemical fume hood. An accessible safety shower and eye wash station are essential when handling this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[2] Waste containing this compound is considered hazardous and must be treated accordingly.[3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[2]
2. In-Lab Chemical Inactivation (Quenching): For small quantities of residual this compound in solution, a quenching step can be performed to degrade the tetrazine ring structure, rendering it less reactive. This procedure is based on the known reactivity of tetrazines with reducing agents or dienophiles.[4]
Experimental Protocol: Quenching with a Reducing Agent (e.g., Sodium Bisulfite) This protocol should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a fresh solution of sodium bisulfite (NaHSO₃) in water (e.g., 1 M).
-
Reaction: While stirring, slowly add the sodium bisulfite solution to the solution containing the this compound waste. A molar excess of the reducing agent should be used.
-
Monitoring: The characteristic pink/red color of the tetrazine should dissipate, indicating its degradation. Allow the reaction to proceed for at least one hour to ensure complete inactivation.
-
Neutralization: Check the pH of the resulting solution and neutralize it with a suitable acid or base (e.g., citric acid or sodium bicarbonate) to a pH between 6 and 8.
3. Waste Collection and Labeling:
-
Collect the chemically treated waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents, including the reaction products if known (e.g., "Degraded this compound solution").
-
The associated hazards (e.g., "Toxic," "Irritant").[2]
-
4. Storage and Disposal:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]
-
For larger quantities of solid this compound waste, it is recommended to dispose of it in its original container without attempting chemical degradation. This should be handled by a professional waste disposal service, likely through incineration.[3]
Visualization of the Disposal Workflow
The following diagram illustrates the proper disposal procedure for this compound waste in a laboratory setting.
Caption: A flowchart outlining the safe disposal procedure for this compound.
References
Essential Safety and Operational Guide for 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine (CAS RN: 57654-36-1). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research. Note that a common isomer, 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (CAS No: 1671-87-0), shares similar hazard classifications.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required protective gear.[5]
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles with side shields are essential to protect against splashes. A face shield worn over goggles provides an additional layer of protection.[6] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation before use.[6] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and contact. |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 dust mask or higher-level respirator should be used. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures a safe and controlled environment when working with this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
First Aid Measures
Immediate response is crucial in case of accidental exposure.
| Exposure Route | First Aid Protocol |
| In case of eye contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2] Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash before reuse.[1] |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
| If ingested | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] |
Storage and Disposal Plans
Proper storage and disposal are vital to prevent contamination and ensure safety.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep containers securely sealed when not in use.
-
Store away from incompatible materials.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not let the product enter drains.[1]
-
Contaminated packaging should be treated as the product itself.
-
For spills, avoid generating dust.[7] Use dry clean-up procedures.[7] Collect the material in a sealed container for disposal.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.fr [fishersci.fr]
- 3. This compound | C12H8N6 | CID 4980025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 57654-36-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
